molecular formula C16H16O6 B190370 3'-O-Methylcatechin CAS No. 60383-97-3

3'-O-Methylcatechin

Cat. No.: B190370
CAS No.: 60383-97-3
M. Wt: 304.29 g/mol
InChI Key: NJHJXXLBWQXMRO-XJKSGUPXSA-N
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Description

Historical Context and Discovery of 3'-O-Methylcatechin Analogs

The study of catechins and their derivatives has a long history rooted in the investigation of natural products. While the parent compound, catechin (B1668976), has been known for a considerable time, the identification of its methylated analogs like this compound is a more recent development. The discovery of these analogs is closely linked to advancements in analytical techniques, such as chromatography and mass spectrometry, which have enabled the separation and identification of minor components in complex plant extracts and biological samples. nih.gov

Research into the metabolism of catechins in the human body has been a significant driver for the discovery of methylated analogs. Early studies on the bioavailability of flavonoids from sources like red wine revealed the presence of catechin metabolites in human plasma, with this compound being a notable example. nih.govresearchgate.net This indicated that the body actively metabolizes ingested catechins, leading to the formation of methylated, sulfated, and glucuronidated derivatives. nih.govresearchgate.net

Further phytochemical investigations of various plant species have also led to the isolation and characterization of other O-methylated catechin analogs. For instance, 5,7,4'-Tri-O-methylcatechin has been isolated from the wood of Acacia catechu. medchemexpress.com More recently, a phytochemical study of Macropanax membranifolius leaves led to the isolation of new flavans, including glycosylated forms of 4'-O-methylcatechin. nih.gov The ongoing exploration of the plant kingdom continues to unveil novel catechin derivatives, each with potentially unique chemical and biological properties. nchu.edu.tw

Classification within Flavonoid and Catechin Metabolism

This compound belongs to the flavonoid class of polyphenolic compounds. biosynth.com Flavonoids are a large and diverse group of secondary metabolites found in plants, known for their various biological activities. researchgate.net Within the flavonoid family, this compound is classified as a flavan-3-ol (B1228485), a subgroup that includes catechins and their stereoisomers. wikipedia.org

The metabolism of catechins is a complex process that occurs primarily in the small intestine and the liver. wikipedia.orgmdpi.com Upon ingestion, catechins are subjected to enzymatic modifications, including O-methylation, glucuronidation, and sulfation. mdpi.comnih.gov The O-methylation of the catechol group on the B-ring is a key metabolic step, catalyzed by the enzyme catechol-O-methyltransferase (COMT). nih.govmdpi.com This process can lead to the formation of 3'-O-methylated or 4'-O-methylated derivatives. nih.gov

This compound is therefore considered a metabolite of (+)-catechin. nih.gov Studies have shown that after the consumption of catechin-rich foods and beverages like red wine, this compound can be detected in human plasma, often in conjugated forms such as glucuronides and sulfates. nih.govresearchgate.net This metabolic conversion is significant as it alters the physicochemical properties of the parent catechin, which can in turn affect its bioavailability and biological activity. nih.gov The stereochemistry of the parent catechin also influences its metabolic fate, with some studies suggesting differences in the uptake and metabolism of different isomers. wikipedia.org

Significance in Phytochemistry and Natural Product Research

The presence of this compound and its analogs in various plant species makes them important subjects in the field of phytochemistry. np-mrd.org Their identification and quantification in plant extracts contribute to the chemical profiling of medicinal and food plants. This compound has been identified in a variety of plants, including Ginkgo biloba, Picea abies (Norway spruce), and Pinus sylvestris (Scots pine). np-mrd.orgnih.gov

The study of naturally occurring methylated flavonoids is driven by the understanding that methylation can significantly alter the biological properties of the parent compound. maxapress.com In some cases, methylation can enhance the metabolic stability and intestinal absorption of flavonoids. maxapress.com This has led to increased interest in identifying and characterizing O-methylated catechins from natural sources.

Furthermore, the biosynthesis of these compounds in plants is an active area of research. Scientists are working to identify and characterize the specific enzymes, such as O-methyltransferases (OMTs), that are responsible for the methylation of catechins in different plant species. maxapress.comnih.govresearchgate.net Understanding these biosynthetic pathways could pave the way for the biotechnological production of specific methylated catechins with desirable properties. The search for new natural products also continues to yield novel O-methylated flavans from various plant sources. nih.gov

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its chemical properties, biological activities, and potential applications. A significant area of investigation is its antioxidant capacity. biosynth.com Studies have evaluated the ability of this compound and other methylated catechins to scavenge free radicals and have found that while methylation of the B-ring hydroxyl groups can decrease antioxidant activity compared to the parent compound, the methylated metabolites still retain significant radical scavenging capabilities. nih.gov

Another major research focus is the role of this compound in various biological processes. Scientists are investigating its effects on metabolic pathways, gene expression, and enzyme activity. biosynth.com For instance, research has explored the potential of catechins and their metabolites to modulate DNA methylation, a key epigenetic mechanism. mdpi.comkarger.com The interaction of methylated catechins with enzymes like catechol-O-methyltransferase (COMT) is also being studied, as this can have implications for the metabolism of other compounds. nih.gov

Furthermore, the potential for this compound and its derivatives to be used in health-related applications is a key driver of research. biosynth.com Studies are exploring its role in areas such as cardiovascular health and neuroprotection. biosynth.com The ability of this compound to modulate signaling pathways and inhibit the oxidation of low-density lipoproteins (LDL) highlights its potential significance in preventing cellular damage. biosynth.com The development of efficient chemical synthesis methods for methylated (epi)catechin derivatives is also an important research trajectory, as it can provide researchers with the necessary quantities of these compounds for further investigation. acs.org The application of artificial intelligence in natural product research is also a growing field that could accelerate the discovery and characterization of compounds like this compound. indexcopernicus.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJXXLBWQXMRO-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559036
Record name (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60383-97-3
Record name (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Distribution, and Chemoecological Relevance of 3 O Methylcatechin

Natural Sources and Plant Taxonomy Bearing 3'-O-Methylcatechin

This compound, a methylated form of the flavan-3-ol (B1228485) catechin (B1668976), is a naturally occurring phenolic compound found in a variety of plant species. nih.govbiosynth.com It is considered a plant metabolite, often co-occurring with its parent compound, (+)-catechin. ebi.ac.uk

Research has identified the presence of this compound in several plant families and genera. Notable examples include:

Pinaceae: This family of conifers includes species such as Scots Pine (Pinus sylvestris) and Norway Spruce (Picea abies), both of which have been reported to contain this compound. nih.govnp-mrd.org

Ginkgoaceae: The species Ginkgo biloba is another confirmed source of this compound. np-mrd.org

Lauraceae: this compound has been isolated from Machilus wangchiana. ebi.ac.uk

Fabaceae: While not directly identifying this compound, studies on Acacia catechu have isolated related methylated catechins, suggesting potential presence within this genus. medchemexpress.com

Poaceae: Sorghum bran has been shown to contain procyanidins which, upon consumption, lead to the urinary excretion of this compound, indicating its formation from precursor compounds in the plant. ebi.ac.uk

Table 1: Plant Species Containing this compound

Family Genus Species Common Name
Pinaceae Pinus sylvestris Scots Pine
Pinaceae Picea abies Norway Spruce
Ginkgoaceae Ginkgo biloba Ginkgo
Lauraceae Machilus wangchiana N/A
Poaceae Sorghum bicolor Sorghum
N/A Tanacetum falconeri N/A
N/A Camellia sinensis Tea
Vitaceae Vitis vinifera Grape

The distribution of this compound within a plant is not uniform and varies by species and organ.

In Picea abies, it has been found in the bark. ebi.ac.uk Specifically, it was isolated from the root bark. ebi.ac.uk

In Machilus wangchiana, the compound was identified in the roots. ebi.ac.uk

In Acacia catechu, related methylated catechins are found in the wood. medchemexpress.com

Polyphenols, the class of compounds to which this compound belongs, generally accumulate in the outer and aerial tissues of plants, such as the skin and leaves, as their production is stimulated by light. ulisboa.pt

Studies on grape seed polyphenol extract have shown that this compound is a circulating metabolite after ingestion, suggesting the precursor compounds are present in the seeds. nih.gov Tea leaves are also a source of related methylated catechins. biosynth.commedchemexpress.com

Quantitative and Qualitative Distribution Across Diverse Plant Species

The amount of this compound and its related compounds can vary significantly between different plant species and even within the same plant due to various factors.

A study on sorghum bran demonstrated a dose-dependent increase in the urinary excretion of this compound in weanling pigs, with levels ranging from 0 to 9.5 nmol/day. ebi.ac.uk This indicates that the concentration of its precursors in sorghum can influence the amount of the metabolite formed. ebi.ac.uk In the same study, serum concentrations of this compound also increased with the dose of sorghum bran, reaching up to 14 nM. ebi.ac.uk

Another study on Tanacetum falconeri identified 4'-O-Methylcatechin, a positional isomer of this compound, through UHPLC-MS analysis, highlighting the presence of different methylated forms of catechin within the same plant. nih.gov The process of methylation of catechin can produce both 3'- and 4'-O-methyl-catechin isomers, with the ratio varying depending on the reaction conditions. acs.org For instance, one chemical synthesis resulted in a 3:7 ratio of 3'- to 4'-O-methyl-catechin. acs.org

Chemoecological Roles of this compound in Plant Interactions

As secondary metabolites, polyphenols like this compound play crucial roles in how plants interact with their environment. ulisboa.pt These roles primarily involve defense against herbivores and pathogens, as well as interactions with other plants. ulisboa.ptmdpi.com

Plants have developed a range of chemical defenses to deter herbivores and inhibit pathogen growth. numberanalytics.comlibretexts.org Phenolic compounds are a key component of these defenses. numberanalytics.com They can act as a first line of defense, present as pre-formed barriers, or be induced in response to an attack. mdpi.comnumberanalytics.com

The mechanisms of these chemical defenses are varied and can include:

Direct toxicity or repellency: Many secondary metabolites are toxic or have repellent tastes or odors that discourage consumption by herbivores. libretexts.org

Antimicrobial activity: Phenolic compounds are known for their ability to inhibit the growth of or directly kill pathogens. numberanalytics.com

Induction of further defense responses: Upon attack, plants can release compounds that signal the activation of systemic defense mechanisms throughout the plant. mdpi.comfrontiersin.org

Allelopathy refers to the biochemical interactions between plants, where one plant releases chemicals that affect the growth and development of another. jircas.go.jpagr.hr These allelochemicals can be released through various means, including from roots and decaying plant material. jircas.go.jp

Phenolic compounds are one of the major classes of chemicals involved in allelopathy. jircas.go.jp They have been shown to inhibit seed germination and seedling growth of competing plant species. mdpi.com For example, studies on Delonix regia and various bamboo species have identified phenolic acids as the responsible allelopathic agents that suppress understory vegetation. jircas.go.jp

Although research specifically targeting the allelopathic effects of this compound is scarce, the involvement of its parent compound, catechin, in allelopathic interactions has been a subject of study. However, the role of (-)-catechin (B126292) as a primary phytotoxin in the invasive success of Centaurea stoebe has been contested, with some studies finding soil concentrations to be too low to cause significant growth inhibition. nih.gov This highlights the complexity of proving the direct role of a single compound in allelopathy in a natural soil environment. nih.gov Given its structural similarity to other known allelochemicals, this compound may contribute to the allelopathic potential of the plants that produce it.

Potential Role in Pollinator Attraction and Co-evolutionary Dynamics

The interaction between plants and pollinators is a cornerstone of terrestrial ecology, often mediated by a complex language of chemical signals. Plants have evolved to produce a diverse array of floral traits, including specific colors, shapes, and, crucially, chemical cues to attract effective pollinators and ensure reproductive success. embrapa.br These chemical signals are primarily found in floral scents and nectar, creating a unique signature that can guide animal behavior. embrapa.brmpg.de

Floral scents are typically complex mixtures of volatile organic compounds (VOCs) that can guide pollinators to a flower from a distance. mpg.de The composition of these blends is highly variable among plant species, a trait thought to be the result of selection for attracting specific pollinators, creating "private channels" of communication. mpg.de Upon reaching the flower, the chemical composition of nectar and pollen provides further cues. Nectar, primarily an energy reward of sugars (sucrose, glucose, and fructose), also contains other constituents like amino acids and secondary metabolites. researchgate.netmdpi.com These secondary compounds, which can include phenolics and alkaloids, may play a role in deterring nectar robbers or modulating the feeding behavior of legitimate pollinators to encourage movement between different plants, thereby optimizing cross-pollination. mpg.de For instance, studies on wild tobacco have shown that while volatile attractants in the scent draw in pollinators, bitter-tasting nicotine (B1678760) in the nectar encourages shorter, more frequent visits, enhancing pollen transfer between individual plants. mpg.de

This compound belongs to the flavonoid subclass of phenolic compounds. hmdb.ca Flavonoids are well-known for their roles in plants, particularly as pigments in flowers that provide visual cues to pollinators and as antioxidants. While the broader class of phenolic compounds is involved in plant defense and signaling, the specific function of this compound in the context of pollinator attraction has not been a significant focus of published research. hmdb.caresearchgate.net Literature on the compound has primarily concentrated on its role as a metabolite of catechin in animals and humans following the consumption of polyphenol-rich foods. ebi.ac.uk

The potential for any given plant compound to influence pollinator behavior depends on whether it is present in tissues and secretions relevant to pollination (e.g., petals, nectar, pollen) and if it can be detected and acted upon by a pollinator. While this compound has been identified in the bark and roots of certain plant species, its presence in floral nectar or its volatility as a scent component remains largely uncharacterized in existing research. ebi.ac.uk Therefore, while the chemical ecology of pollination is a rich field, a direct, evidence-based role for this compound in attracting pollinators or driving co-evolutionary dynamics is not established in the current scientific literature. Future chemoecological studies would be required to determine if it acts as a volatile attractant, a nectar constituent influencing taste, or has any other function in the intricate relationship between plants and their pollinators.

Data Tables

Table 1: Summary of Research Findings on this compound and Pollination

Research Area Findings Citation
Pollinator Attraction General phytochemicals, including phenols, are cited as being involved in pollinator attraction, but no studies directly link this compound to this role. researchgate.net
Floral Chemistry The chemical composition of floral nectar and scents is critical for attracting pollinators and mediating their behavior. Key components include sugars, amino acids, and secondary metabolites like alkaloids and phenolics. researchgate.netmdpi.commpg.de
Co-evolutionary Dynamics The unique chemical blends in flowers are thought to have co-evolved with specific pollinators to ensure reproductive fidelity. mpg.de

| This compound Research Focus | Scientific literature on this compound has focused on it as a plant metabolite and a metabolite in animals/humans after catechin consumption. Its ecological role in pollination is not documented. | hmdb.caebi.ac.uknih.gov |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Catechin
Nicotine
Sucrose
Glucose

Biosynthesis and Enzymatic Pathways of 3 O Methylcatechin

Precursor Compounds and Integration within the General Phenylpropanoid Pathway

The biosynthesis of 3'-O-Methylcatechin begins with the general phenylpropanoid pathway, a central route in plants for the synthesis of a wide array of secondary metabolites. The ultimate precursor for the carbon skeleton of flavonoids, including catechins, is the amino acid L-phenylalanine. wikipedia.org

The pathway is initiated by the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by hydroxylation at the para position by Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. researchgate.netresearchgate.net

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) synthase (CHS) , which facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. wikipedia.orgresearchgate.net This chalcone is then stereospecifically cyclized by Chalcone isomerase (CHI) to produce the flavanone (B1672756), naringenin. researchgate.net Naringenin serves as a crucial branch-point intermediate for the synthesis of various classes of flavonoids.

Identification and Characterization of Key Enzymes in Catechin (B1668976) Methylation

The conversion of the flavanone skeleton to the flavan-3-ol (B1228485) structure of catechin and its subsequent methylation involves a series of enzymatic reactions catalyzed by specific enzymes.

Catechin O-Methyltransferases (OMTs) Catalyzing 3'-O-Methylation

The final step in the formation of this compound is the methylation of the 3'-hydroxyl group of (+)-catechin. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, with Catechol-O-methyltransferase (COMT) being a key enzyme identified in this process. researchgate.netwikipedia.org

Catechol-O-methyltransferases catalyze the transfer of a methyl group from the donor molecule SAM to a catechol substrate. wikipedia.org While specific kinetic data for the 3'-O-methylation of (+)-catechin is not extensively documented, studies on related catechins provide insight into the enzymatic properties. For instance, human placental cytosolic COMT has been shown to O-methylate (-)-epicatechin (B1671481), a stereoisomer of (+)-catechin. researchgate.net

The enzymatic reaction follows Michaelis-Menten kinetics. For (-)-epicatechin, the reported Km and Vmax values range from 2.2 to 8.2 µM and 132 to 495 pmol/mg of protein/min, respectively. researchgate.net The substrate specificity of COMTs is generally broad for compounds containing a catechol structure. wikipedia.org However, the efficiency of methylation can be influenced by the specific stereochemistry and substitutions on the flavonoid skeleton.

Table 1: Kinetic Parameters of Human Placental COMT for Catechin Methylation

SubstrateKm (µM)Vmax (pmol/mg protein/min)
(-)-Epicatechin2.2 - 8.2132 - 495
(-)-Epigallocatechin (B1671488)3.9 - 6.7152 - 310

Data sourced from a study on human placental catechol-O-methyltransferase. researchgate.net

The expression of genes encoding O-methyltransferases is subject to complex regulatory mechanisms. In humans, the COMT gene contains several functional polymorphisms that can affect enzyme activity. nih.gov A well-studied single-nucleotide polymorphism (SNP) results in a valine to methionine substitution at codon 158 (Val158Met), leading to a significant decrease in enzymatic activity in individuals homozygous for the Met allele. wikipedia.orgnih.gov The expression of COMT can also be influenced by environmental stimuli and developmental stages. nih.govresearchgate.net

In plants, the expression of genes involved in the entire catechin biosynthetic pathway, including those potentially encoding for OMTs, is regulated by various environmental factors such as light intensity and temperature. nih.gov This regulation allows plants to modulate the production of these compounds in response to their surroundings.

Upstream and Downstream Enzymatic Steps in the Catechin Biosynthetic Cascade

The biosynthesis of the immediate precursor to this compound, which is (+)-catechin, involves a series of enzymatic steps starting from the flavanone naringenin.

Upstream Enzymatic Steps:

Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin at the 3-position of the C-ring to form dihydrokaempferol. researchgate.net

Flavonoid 3'-hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by F3'H to yield dihydroquercetin. researchgate.net

Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroquercetin to leucocyanidin (B1674801). nih.gov

Leucoanthocyanidin reductase (LAR): The final step in (+)-catechin biosynthesis is the reduction of leucocyanidin by LAR. nih.govresearchgate.net

Downstream Enzymatic Steps:

Following its synthesis, this compound can undergo further metabolic transformations. The primary downstream modifications are conjugation reactions, including glucuronidation and sulfation, which are common metabolic fates for catechins and their methylated derivatives in mammals. nih.govresearchgate.net These reactions increase the water solubility of the compound, facilitating its excretion. In the gastrointestinal tract, microbial metabolism can also lead to the degradation of this compound. scilit.com

Subcellular Localization of Biosynthetic Enzymes

While the primary site of biosynthesis is the cytoplasm, some enzymes of the flavonoid pathway have also been detected in other cellular compartments, including the nucleus and the tonoplast (the vacuolar membrane). researchgate.netnih.gov The final products, including catechins, are often transported and stored in the vacuole. researchgate.net

Table 2: Summary of Enzymes in the Biosynthesis of this compound

EnzymeAbbreviationReaction CatalyzedSubcellular Localization (Putative)
Phenylalanine ammonia-lyasePALL-Phenylalanine → Cinnamic acidCytoplasm
Cinnamate 4-hydroxylaseC4HCinnamic acid → p-Coumaric acidEndoplasmic Reticulum
4-Coumarate:CoA ligase4CLp-Coumaric acid → p-Coumaroyl-CoACytoplasm/ER
Chalcone synthaseCHSp-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin chalconeCytoplasm
Chalcone isomeraseCHINaringenin chalcone → NaringeninCytoplasm
Flavanone 3-hydroxylaseF3HNaringenin → DihydrokaempferolCytoplasm
Flavonoid 3'-hydroxylaseF3'HDihydrokaempferol → DihydroquercetinEndoplasmic Reticulum
Dihydroflavonol 4-reductaseDFRDihydroquercetin → LeucocyanidinCytoplasm
Leucoanthocyanidin reductaseLARLeucocyanidin → (+)-CatechinCytoplasm
Catechol-O-methyltransferaseCOMT(+)-Catechin → this compoundCytoplasm

Regulation of this compound Biosynthesis in Plant Systems

The biosynthesis of this compound, a methylated derivative of catechin, is intricately regulated by a combination of environmental cues, developmental stages, and tissue-specific factors within the plant. This regulation primarily occurs at the genetic level, controlling the expression of enzymes in the flavonoid biosynthetic pathway, including the crucial O-methyltransferases (OMTs) that catalyze the final methylation step.

Environmental and Stress-Induced Regulation of Biosynthetic Genes

The production of catechins, the direct precursors to this compound, is highly responsive to environmental conditions. sci.news Various abiotic stresses and external factors can modulate the expression of genes involved in the flavonoid pathway, thereby influencing the availability of substrate for methylation.

Key environmental factors include:

Light: Light is a primary stimulus for flavonoid biosynthesis. nih.gov Studies on the tea plant (Camellia sinensis) have shown that light intensity affects the transcription of GOLDEN2-LIKE (CsGLK) genes, which in turn regulate other transcription factors like CsMYB5b that are directly involved in catechin synthesis. nih.govoup.com This suggests that light conditions can directly impact the upstream production of catechin, the substrate for this compound.

Temperature and Rainfall: Meteorological factors play a significant role in regulating catechin accumulation. Research has identified rainfall, average temperature, and effective accumulated temperature as key drivers that influence the expression of catechin biosynthetic genes such as chalcone synthase (CsCHS1) and anthocyanidin reductase (CsANR). nih.gov Extreme temperature conditions, in particular, have a notable effect on the synthesis of non-esterified catechins. nih.gov

Nutrient Availability: Nutrient stress, such as phosphate (B84403) deficiency, can trigger an increase in catechin production. In tea plants, phosphate scarcity activates key transcription factors (CsPHR1 and CsPHR2), which enhance the expression of genes pivotal for catechin biosynthesis. sci.news

Furthermore, plants can respond to environmental stress through epigenetic modifications like DNA methylation. nih.govnih.gov These changes can alter gene expression patterns in response to stresses such as drought, salinity, and temperature fluctuations, providing a mechanism for longer-term adaptation. nih.govmdpi.com It is plausible that such epigenetic regulation also extends to the O-methyltransferase genes responsible for converting catechin into this compound, allowing the plant to modify its secondary metabolite profile in response to environmental challenges.

Table 1: Environmental Factors and Their Effect on Catechin Biosynthetic Genes

Environmental FactorAffected Genes/Transcription FactorsObserved EffectPlant Species Studied
Light IntensityCsGLK1, CsGLK2, CsMYB5bEnhances transcription, leading to increased catechin biosynthesis. nih.govCamellia sinensis (Tea)
Temperature & RainfallCsCHS1, CsANR, CsSCPLRegulates gene expression, influencing overall catechin accumulation. nih.govCamellia sinensis (Tea)
Phosphate DeficiencyCsPHR1, CsPHR2, CsANR1, CsMYB5cActivates transcription factors, boosting catechin production. sci.newsCamellia sinensis (Tea)
UV-B RadiationFlavonoid pathway genesStimulates flavonoid biosynthesis as a protective response. nih.govEuphorbia lathyris
Salt and Heat StressF3H, FLS, UFGTInduces expression of flavonoid genes, enhancing kaempferol (B1673270) and quercetin (B1663063) accumulation. frontiersin.orgVarious

Developmental Regulation and Tissue Specificity of this compound Production

The biosynthesis of this compound is not uniform throughout the plant; it is subject to strict developmental and spatial control. The expression of catechin synthetic genes and the subsequent accumulation of their products are often confined to specific tissues and developmental stages where these compounds are most needed, for instance, for defense or UV protection.

In Camellia sinensis, the concentration of catechins and the transcript levels of key biosynthetic genes, including chalcone synthase (CHS) and anthocyanidin reductase (ANR), are significantly higher in young, developing leaves and shoots compared to older, mature leaves. nih.govresearchgate.net This indicates that the machinery for producing the catechin precursor is most active during periods of rapid growth.

The production of methylated catechins follows a similar pattern. In tea plants, the natural O-methylation of related catechins like (-)-epigallocatechin gallate (EGCG) occurs predominantly in young leaves. nih.gov This tissue-specific activity suggests that the expression of the relevant O-methyltransferase genes is also localized to these tissues. Therefore, the production of this compound is expected to be highest in young, photosynthetically active tissues, such as leaves and stems, and significantly lower in non-photosynthetic tissues like roots. nih.gov

Table 2: Tissue Specificity and Developmental Regulation of Catechin Biosynthesis

Plant Tissue/Developmental StageRelative Catechin ConcentrationRelative Biosynthetic Gene ExpressionKey Findings
Young Leaves/ShootsHighHighHighest accumulation of total catechins and expression of genes like CHS, ANR, and LAR. nih.gov
Mature LeavesLowLowCatechin content and gene transcript levels are significantly lower than in young tissues. nih.gov
StemsModerateModerateSignificant catechin biosynthesis occurs.
RootsVery LowVery LowMinimal catechin production and gene expression. nih.gov

Comparative Biosynthetic Routes of Catechin Methylated Derivatives

The biosynthesis of methylated catechins is carried out by Catechol-O-methyltransferases (COMTs), a class of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol-structured substrate. wikipedia.org The structural diversity of catechins allows for the formation of various methylated derivatives, with the position of methylation being dependent on both the specific substrate and the regiospecificity of the enzyme.

For simple flavan-3-ols like (+)-catechin, the B-ring possesses a catechol structure with hydroxyl groups at the 3' and 4' positions. Enzymatic methylation can occur at either of these positions, leading to two distinct isomers: this compound and 4'-O-Methylcatechin. nih.govipb.pt The ratio of these products can vary depending on the specific COMT enzyme involved.

The biosynthetic routes become more complex with structurally diverse catechin substrates:

(+)-Catechin: Serves as a substrate for COMT, which can produce both this compound and its isomer, 4'-O-Methylcatechin.

(-)-Epigallocatechin (EGC): This substrate contains a pyrogallol (B1678534) group on its B-ring. Studies have shown that when EGC is methylated by COMT, the reaction preferentially occurs at the 4'-position, yielding 4'-O-methyl-EGC as the primary product. researchgate.net

(-)-Epigallocatechin gallate (EGCG): This complex catechin has a galloyl moiety attached at the 3-position of the C-ring. This galloyl group itself has a pyrogallol structure. In tea plants, highly specific O-methyltransferases have been identified that act on this moiety. CsFAOMT1 is an enzyme that specifically methylates the 3''-hydroxyl group to produce EGCG3''Me, while CsFAOMT2 predominantly methylates the 4''-hydroxyl group to form EGCG4''Me. nih.gov

This demonstrates that the plant's enzymatic machinery is capable of precise and regioselective methylation, leading to a variety of methylated catechin derivatives. The specific route taken depends on the available catechin substrate and the expression of OMTs with different substrate and positional preferences.

Table 3: Comparison of Biosynthetic Methylation of Different Catechin Substrates

SubstrateKey Enzyme(s)Primary Methylated Product(s)Position of Methylation
(+)-CatechinCatechol-O-methyltransferase (COMT)This compound, 4'-O-Methylcatechin3' or 4' position (B-ring)
(-)-Epigallocatechin (EGC)Catechol-O-methyltransferase (COMT)4'-O-Methyl-EGC4' position (B-ring) researchgate.net
(-)-Epigallocatechin gallate (EGCG)CsFAOMT1EGCG3''Me3'' position (Galloyl moiety) nih.gov
(-)-Epigallocatechin gallate (EGCG)CsFAOMT2EGCG4''Me4'' position (Galloyl moiety) nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3 O Methylcatechin

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are fundamental to the study of 3'-O-Methylcatechin, enabling its separation from other related flavonoids and metabolites. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a cornerstone for the analysis of this compound. nih.gov Reversed-phase columns, particularly C18, are frequently used to separate catechins and their derivatives. nih.govsigmaaldrich.com The separation is typically achieved using a mobile phase consisting of an aqueous component (often acidified with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol, usually in a gradient elution mode. researchgate.net

Various detectors can be coupled with HPLC to enhance selectivity and sensitivity for this compound analysis:

Diode Array Detector (DAD): This is a common detector that provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.comresearchgate.net For catechins, detection is often performed around 280 nm. researchgate.netmdpi.com

Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) offers high selectivity and sensitivity, allowing for the determination of the molecular weight of the analyte and its fragments, which is invaluable for confirmation. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for this purpose. techscience.cn

Fluorescence Detection (FLD): This method provides high sensitivity for naturally fluorescent compounds like catechins. acs.org

Electrochemical Detection (ED): ED is another highly sensitive technique that can be used for the detection of electroactive compounds like this compound. acs.org

A comparison of detection limits for various HPLC detectors for methylated catechins is presented below.

Detector TypeLimit of Detection (LOD) for Methylated CatechinsReference
UV~20-23 ng acs.org
Fluorescence~2-3 ng acs.org
GC-MS (SIM mode)~2 pg acs.org

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution

UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which operates at higher pressures than conventional HPLC. chromatographyonline.com This results in significantly improved resolution, faster analysis times, and increased sensitivity. chromatographyonline.com UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the quantification of catechin (B1668976) derivatives, including this compound, in complex biological samples. nih.gov A UHPLC method coupled to a triple quadrupole mass spectrometer has been developed for the analysis of eight catechin derivatives in a short run time of 4 minutes. nih.gov The enhanced separation efficiency of UHPLC is particularly beneficial when resolving isomeric compounds. chromatographyonline.com

The table below summarizes typical conditions for UHPLC-MS analysis of catechins.

ParameterConditionReference
Column UPLC CSH C18 (2.1 × 100 mm, 1.7 μm) techscience.cn
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile techscience.cn
Flow Rate 0.8 mL/min nih.gov
Column Temperature 30 °C techscience.cn
Ionization Mode Electrospray Ionization (ESI), often in negative mode lcms.cz

Preparative Chromatography for Compound Isolation and Enrichment

For the detailed structural analysis or for use as an analytical standard, this compound must be isolated in a pure form. Preparative HPLC is a widely used technique for this purpose. acs.orgchromatographyonline.comjfda-online.com This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. chromatographyonline.com Following a synthetic procedure to produce methylated catechins, semi-preparative HPLC can be employed to separate this compound from its 4'-O-methyl isomer and other reaction byproducts. researchgate.nettechscience.cn The collected fractions can then be concentrated to yield the purified compound.

Gas Chromatography (GC) Considerations for Derivatized Samples

Gas chromatography is another powerful analytical technique, but due to the low volatility of phenolic compounds like this compound, a derivatization step is necessary to make them amenable to GC analysis. sigmaaldrich.comnih.gov Derivatization involves chemically modifying the polar hydroxyl groups to increase the compound's volatility. sigmaaldrich.comresearchgate.net

Silylation is the most common derivatization method for catechins. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting silylated derivatives are more volatile and thermally stable, allowing for their separation and detection by GC-MS. researchgate.netspectrabase.com GC-MS analysis of the trimethylsilylated derivatives of this compound has been successfully used for its quantification in plasma samples. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

¹H-NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, the coupling constant (³J) between the H-2 and H-3 protons of the C-ring is a key diagnostic feature. A coupling constant of approximately 8.0 Hz indicates a trans configuration, which is characteristic of the catechin isomer. acs.org

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in this compound have been reported and are a key part of its structural characterization. spectrabase.comcolumbia.edunih.gov

2D-NMR Spectroscopy: Two-dimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like flavonoids.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. blogspot.com This helps in identifying adjacent protons and tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For this compound, a long-range correlation between the protons of the methoxy (B1213986) group and the C-3' carbon in the HMBC spectrum provides definitive evidence for the position of the methyl group. acs.org

The following table presents a summary of reported NMR data for this compound.

NucleusAtom PositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
¹H H-2-³JH2,H3 = 8.0 acs.org
H-3-³JH2,H3 = 8.0 acs.org
-OCH₃-- acs.org
¹³C C-2~82.7- columbia.edu
C-3~68.3- columbia.edu
C-4~28.8- columbia.edu
C-4a~100.6- columbia.edu
C-5~157.2- columbia.edu
C-6~96.1- columbia.edu
C-7~157.7- columbia.edu
C-8~95.4- columbia.edu
C-8a~156.9- columbia.edu
C-1'~132.1- columbia.edu
C-2'~115.7- columbia.edu
C-3'~145.6- columbia.edu
C-4'~145.7- columbia.edu
C-5'~115.2- columbia.edu
C-6'~120.1- columbia.edu
-OCH₃-- acs.org

Note: The ¹³C NMR data is based on catechin and may show slight variations for this compound.

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, High-Resolution MS)

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC), it provides a powerful tool for both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the selective detection of this compound in complex biological samples like urine and plasma. ebi.ac.uknottingham.ac.uk In a typical LC-MS/MS setup, this compound is first separated from other components in the sample by LC. The eluted compound is then ionized, commonly using electrospray ionization (ESI), and enters the mass spectrometer.

The instrument operates in Multiple Reaction Monitoring (MRM) mode for quantification, which involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation (CID). uab.edu The molecular weight of this compound is 304.29 g/mol . nih.govscbt.com In positive ionization mode, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 305. uab.edu In negative ionization mode, the deprotonated molecule [M-H]⁻ is detected at m/z 303. acs.org The transition from the precursor ion to a specific product ion is highly selective, minimizing interference from the sample matrix.

High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. swgdrug.orglibretexts.org This capability is crucial for the unambiguous identification of this compound. For example, HR-MS can determine the elemental composition of an ion by measuring its mass with exceptional precision (e.g., to four or five decimal places). An observed m/z of 303.0863 for the [M-H]⁻ ion corresponds to the elemental formula C₁₆H₁₅O₆⁻, confirming the identity of this compound. preprints.org This high resolution is essential to differentiate it from other isomeric compounds or molecules with the same nominal mass. libretexts.org

Table 1: Mass Spectrometry Data for this compound

ParameterValueTechniqueIonization ModeReference
Molecular FormulaC₁₆H₁₆O₆-- nih.gov
Molecular Weight304.29 g/mol-- nih.govscbt.com
Precursor Ion [M+H]⁺m/z 305LC-MS/MSPositive ESI uab.edu
Precursor Ion [M-H]⁻m/z 303.1LC-MSNegative ESI acs.org
Accurate Mass [M-H]⁻m/z 303.0863LC-ESI-QTOF-MS/MSNegative ESI preprints.org
Major Product Ions (from m/z 305)m/z 287, 221, 179, 139, 137LC-MS/MSPositive ESI uab.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods (e.g., Circular Dichroism)

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by molecules containing chromophores, which results in electronic transitions. rsc.orgbioglobax.com Flavonoids, including this compound, possess chromophoric structures (the benzopyran system) that absorb light in the UV region, typically between 250 and 400 nm. bioglobax.com While UV-Vis spectra for this class of compounds are generally broad and lack high specificity for definitive identification alone, UV-Vis detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC). ipb.ptgijhsr.com In this context, the detector measures the absorbance of the column eluent at a specific wavelength, allowing for the quantification of this compound based on its retention time and UV response, provided a reference standard is available.

Circular Dichroism (CD): this compound is a chiral molecule, meaning it exists as stereoisomers. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of such molecules. nih.govresearcher.life CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. researchgate.net The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, serves as a unique fingerprint for a particular stereoisomer. By comparing the experimental CD spectrum of an isolated sample to that of known standards or to theoretical calculations, the absolute stereochemistry at the chiral centers (e.g., the 2R,3S configuration of (+)-3'-O-Methylcatechin) can be unambiguously established. researchgate.netufs.ac.za

Hyphenated Techniques for Comprehensive Profiling and Fingerprinting

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound.

LC-NMR and LC-SPE-NMR Integration for Online Analysis

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly links the separation power of HPLC with the structure-elucidating capability of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov It allows for the acquisition of NMR spectra of analytes as they elute from the LC column, providing detailed structural information in real-time without the need for laborious isolation. For compounds like this compound, LC-NMR can be used for definitive structural confirmation directly within a complex matrix, such as a plant extract. ebi.ac.ukresearchgate.net

LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR): To overcome the sensitivity limitations of on-flow LC-NMR, LC-SPE-NMR offers a valuable alternative. In this setup, the analyte peak corresponding to this compound is selectively trapped on a solid-phase extraction (SPE) cartridge after eluting from the LC column. The trapped analyte is then concentrated by washing away the chromatographic solvent and eluted with a small volume of a deuterated NMR solvent directly into the NMR flow tube. This process allows for multiple trapping cycles to accumulate enough material for detailed 1D and 2D NMR experiments, significantly enhancing signal intensity and enabling complete structural elucidation.

GC-MS for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, because flavan-3-ols are non-volatile and thermally labile, a derivatization step is required to make them suitable for GC analysis. nih.gov The most common approach is trimethylsilylation, where the hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers. ebi.ac.uknih.gov This process increases the compound's volatility and thermal stability.

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer for detection. ipb.pt GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for identification by comparison with spectral libraries. nih.gov The technique has proven effective for the quantitative determination of this compound and its parent compound, catechin, in human plasma. ebi.ac.uknih.gov

Quantitative Determination Methodologies and Method Validation

Accurate quantification of this compound requires the development of robust analytical methods that are fully validated to ensure they are fit for purpose.

Development and Validation of Calibration Curves

The cornerstone of quantitative analysis is the calibration curve, which establishes the relationship between the instrumental response and the concentration of the analyte. wordpress.com

Development: To construct a calibration curve for this compound, a series of standard solutions with known concentrations are prepared by diluting a high-purity reference standard. gmpua.com These standards are then analyzed using the chosen analytical method (e.g., LC-MS/MS or GC-MS). The instrumental response (e.g., peak area) is measured for each standard. A graph is then plotted with the analyte concentration on the x-axis and the corresponding instrumental response on the y-axis. shimadzu.com.ausigmaaldrich.com Typically, a linear relationship is observed within a specific concentration range. A linear regression analysis is performed on these data points to generate an equation (y = mx + c), which mathematically describes the line.

Validation: Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended use. jespublication.com For the calibration curve, key validation parameters according to guidelines like those from the International Council for Harmonisation (ICH) include: europa.eu

Linearity: Assessed by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0.

Range: The concentration interval over which the method is shown to be linear, accurate, and precise. For assays, this is typically 80% to 120% of the target concentration. europa.eu

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of analyte and calculating the percent recovery. gmpua.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Table 2: Example of a Calibration Curve Data for this compound Quantification by LC-MS

Standard Concentration (ng/mL)Measured Peak Area (Arbitrary Units)
1.015,500
5.076,200
10.0151,300
25.0380,500
50.0745,100
100.01,520,000
Regression Equation: Peak Area = 15180 * Concentration + 1250
Correlation Coefficient (r²): 0.9998

Considerations for Matrix Effects and Optimized Sample Preparation Protocols

The quantification of this compound, especially at low concentrations in complex biological or food matrices, is often hampered by the "matrix effect." This phenomenon refers to the alteration of analyte ionization efficiency (either suppression or enhancement) due to co-eluting, undetected components from the sample matrix. hamiltoncompany.comrsc.org In techniques like electrospray ionization-mass spectrometry (ESI-MS), these interferences can significantly compromise the accuracy, precision, and sensitivity of the analysis. researchgate.netresearchgate.net For instance, when analyzing flavonoids in biological samples like blood or bile, endogenous compounds such as salts, lipids, and bile acids can suppress the analyte signal. researchgate.netnih.gov Similarly, in plant extracts, pigments, sugars, and other phenolic compounds can interfere. capes.gov.br

Mitigating matrix effects is, therefore, a critical step in method development. The primary strategy is to remove or significantly reduce interfering components through meticulous sample preparation before instrumental analysis. researchgate.net The choice of sample preparation protocol is dictated by the physicochemical properties of both this compound and the sample matrix.

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For moderately polar flavonoids like this compound, solvents such as ethyl acetate (B1210297) are commonly used to extract them from aqueous matrices. e3s-conferences.org While relatively simple, LLE can be labor-intensive and may lack the selectivity required to remove all interfering compounds.

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a straightforward method to remove the bulk of proteins. researchgate.net It involves adding a precipitating agent, most commonly acetonitrile or methanol, to the sample. cabidigitallibrary.orgnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast and easy, PPT may not effectively remove other matrix components like phospholipids, which are known to cause significant ion suppression.

Solid-Phase Extraction (SPE): SPE has become the technique of choice for cleaning up complex samples due to its high efficiency, selectivity, and potential for automation. lcms.czthermofisher.com The method involves passing the sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix components are washed away, after which the analyte is eluted with a small volume of a strong solvent. thermofisher.comrestek.com The selection of the SPE sorbent is crucial.

Reversed-Phase (RP) Sorbents: C18 and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are widely used for extracting moderately polar compounds like catechins from aqueous samples. lcms.cz Oasis HLB is particularly effective as it is a water-wettable sorbent, which improves the retention of polar compounds and allows for simplified protocols that eliminate the conditioning and equilibration steps, saving time and solvent. lcms.cz

Ion-Exchange Sorbents: These are used when the analyte can be charged. For acidic compounds like some flavonoid metabolites, an anion-exchange sorbent can be employed to selectively retain them. restek.comwindows.net

A study on flavonoid glucuronides in blood and bile demonstrated that a well-chosen SPE protocol could remove over 90% of interfering bile acids, resulting in matrix effects of less than 20% and analyte recoveries greater than 85%. nih.gov The development of an SPE method often involves optimizing several parameters, as shown in the table below.

SPE StepPurposeTypical Solvents/ReagentsKey Considerations for this compound
ConditioningTo activate the sorbent by solvating the functional groups.Methanol, AcetonitrileEnsures reproducible retention of the analyte. May be omitted with some modern water-wettable sorbents. lcms.cz
EquilibrationTo prepare the sorbent for the sample matrix.Water, Buffer (at a specific pH)Adjusts the sorbent environment to match the sample's loading conditions, maximizing retention.
Sample LoadingTo apply the sample and retain the analyte on the sorbent.Sample diluted in a weak solvent (e.g., buffered water).The flow rate must be slow enough to allow for effective interaction between the analyte and the sorbent. restek.com
WashingTo remove weakly bound matrix interferences.Aqueous buffers, weak organic solvent mixtures.The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte.
ElutionTo desorb and collect the purified analyte.Methanol, Acetonitrile, often with a pH modifier (e.g., formic acid).A strong solvent is used to disrupt analyte-sorbent interactions. A small elution volume concentrates the sample. thermofisher.com

Modern Extraction Methods:

Beyond traditional techniques, modern methods like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE) are employed, particularly for solid samples like plant material. nih.govmdpi.commdpi.com These methods offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency. mdpi.com ASE, for example, is an automated technique that uses high pressure and temperature to rapidly extract compounds. orgprints.org

Ultimately, the goal is to develop a robust sample preparation protocol that yields high recovery of this compound while minimizing matrix effects. This often requires a systematic approach, comparing different techniques and optimizing parameters to achieve the desired accuracy and precision in quantification. capes.gov.br

Automation and High-Throughput Screening Approaches in Quantification

The need to analyze large numbers of samples in fields such as metabolomics, clinical research, and natural product discovery has driven the development of automated and high-throughput methodologies for compound quantification. nih.gov These approaches significantly increase sample throughput, reduce manual error, and decrease analysis time and cost per sample.

Automation in Sample Preparation and Analysis:

The most time-consuming and error-prone step in the analytical workflow is often sample preparation. researchgate.net Automating this process is key to achieving high throughput. Liquid handling robotic workstations can be programmed to perform entire sample preparation protocols, including LLE or SPE, in a 96-well plate format. hamiltoncompany.comnih.gov

Transferring an SPE method from individual cartridges to a 96-well plate format can dramatically increase throughput. nih.gov One study demonstrated that a 96-well plate-based SPE protocol could process 1000 biological samples in just 3 days, compared to an estimated 29 days using a conventional manual precipitation method. nih.gov Such automated platforms perform all steps, from dispensing reagents and samples to the final elution, ready for injection into the LC-MS system. hamiltoncompany.com

On the analysis side, Ultra-High Performance Liquid Chromatography (UHPLC) has revolutionized separations by using columns with sub-2 µm particles. thermofisher.comnih.gov This technology allows for much faster separation times without sacrificing resolution. A typical HPLC analysis of catechins might take 20 minutes or more, whereas a UHPLC method can achieve the same or better separation in under 7 minutes. thermofisher.com The combination of automated 96-well SPE sample preparation with rapid UHPLC-MS/MS analysis creates a powerful, high-throughput pipeline for quantifying compounds like this compound. nih.govlcms.cz

TechniqueAdvantage in High-Throughput QuantificationRelevance to this compound Analysis
Automated Liquid HandlingPerforms precise and reproducible pipetting, dilution, and reagent addition in a multi-well plate format. hamiltoncompany.comEnables automated preparation of calibration standards and processing of large batches of samples for consistent results.
96-Well Plate SPEAllows for the parallel processing of 96 samples, significantly reducing sample preparation time. nih.govFacilitates high-throughput cleanup of biological or plant extracts to remove matrix interferences before MS analysis.
UHPLCReduces chromatographic run times from >20 min to <10 min while improving resolution and sensitivity. thermofisher.comnih.govEnables rapid separation of this compound from other isomers and metabolites (e.g., 4'-O-Methylcatechin).
Tandem Mass Spectrometry (MS/MS)Provides high selectivity and sensitivity for confident detection and quantification, even in complex matrices. tandfonline.comAllows for specific detection of this compound using Multiple Reaction Monitoring (MRM) mode, minimizing background noise.

High-Throughput Screening (HTS) Approaches:

High-throughput screening (HTS) involves the rapid testing of thousands to millions of samples to identify "hits"—compounds that modulate a specific biological target or pathway. nih.gov While often associated with drug discovery, HTS principles are increasingly applied to the analysis of natural products and their metabolites. mdpi.comnih.gov

For a compound like this compound, HTS could be employed to screen large libraries of plant extracts for its presence or to evaluate its interaction with biological targets like enzymes or receptors. genedata.comresearchgate.net Affinity selection-mass spectrometry is one such HTS technique where a target protein is used to "fish out" binding compounds from a complex mixture, which are then identified by MS. researchgate.net

Advances in mass spectrometry itself are also enabling HTS. Technologies like Acoustic Ejection Mass Spectrometry (AEMS) eliminate the need for chromatographic separation altogether, allowing for the direct analysis of samples from a 96- or 384-well plate at a rate of seconds per sample. genedata.com While this approach sacrifices isomeric separation, it offers an ultra-fast way to screen for the presence and approximate quantity of a target analyte, making it suitable for primary screening campaigns. The integration of automated sample handling, rapid analysis, and sophisticated data processing software provides a powerful toolkit for the high-throughput quantification of this compound in a wide range of applications. researchgate.net

Molecular and Cellular Mechanisms of Biological Activity of 3 O Methylcatechin Excluding Human Clinical Data

Antioxidant Mechanisms within In Vitro Cellular Systems

The antioxidant properties of 3'-O-Methylcatechin are a cornerstone of its biological activity, protecting cells from the damage induced by oxidative stress. biosynth.com These mechanisms have been explored through various in vitro cellular models.

This compound exhibits significant direct radical scavenging activity. nih.gov This capacity is crucial for neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. The antioxidant activity of flavonoids is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) radical (ABTS) assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govresearchgate.net

Studies comparing this compound to its parent compound, catechin (B1668976), have revealed that while O-methylation of the hydroxyls on the B-ring can lead to a decrease in antioxidant activity, the methylated metabolite retains considerable efficacy. nih.gov Notably, at a physiological pH of 7.4, this compound demonstrates a relatively high antioxidant activity, which is comparable to that of catechin and other potent antioxidant flavonoids like quercetin (B1663063) metabolites. nih.gov This suggests that even after metabolic conversion in the body, the resulting compound can still function as an effective antioxidant. nih.gov In several in vitro assays, flavonoids, including catechin derivatives, have shown superior radical scavenging and reducing capabilities compared to well-known antioxidants like alpha-tocopherol. nih.gov

Table 1: Comparative Antioxidant Activity of this compound and Related Compounds This table is generated based on qualitative and comparative data from the cited research. Absolute values can vary based on specific experimental conditions.

Compound Antioxidant Activity (via ABTS/FRAP assays) Key Finding Source(s)
This compound High Retains significant activity at physiological pH (7.4), comparable to catechin. nih.gov
Catechin (parent compound) Very High Generally higher activity than its methylated metabolite. nih.gov
Quercetin Metabolites High Activity is comparable to this compound at pH 7.4. nih.gov
α-Tocopherol Moderate Generally lower activity compared to the tested flavonoids. nih.gov

Beyond direct scavenging, flavonoids like catechins can exert antioxidant effects by modulating the activity of the body's own defense systems. nih.gov These endogenous systems include enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), which are critical for detoxifying ROS. nih.govsigmaaldrich.commdpi.comnih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen, a critical first step in detoxifying ROS. sigmaaldrich.com Studies on catechins have shown they can significantly increase SOD activity. nih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.comnih.gov Catechins have been found to enhance the activity of catalase to scavenge intracellular ROS. nih.gov

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by using reduced glutathione, protecting cells from oxidative damage. worldscientific.comnih.gov Catechin administration has been shown to modulate GPx activity. nih.gov

Oxidative stress can lead to the damaging oxidation of lipids and proteins, processes known as lipid peroxidation and protein carbonylation. Lipid peroxidation can compromise cell membrane integrity, while protein carbonylation can lead to loss of protein function.

Flavan-3-ols and their metabolites are known to inhibit lipid peroxidation. mdpi.com For example, 3'-O-methyl epicatechin, a structurally similar metabolite, has been shown to protect human fibroblasts from cell death induced by oxidized low-density lipoprotein (oxLDL), a process intrinsically linked to lipid peroxidation. researchgate.net This protective effect involves the preservation of mitochondrial function. researchgate.net The ability of flavonoids to inhibit enzymes like lipoxygenase is another mechanism through which they prevent lipid peroxidation. mdpi.com Furthermore, the capacity of catechins and related procyanidins to quench free radicals contributes to their inhibitory effect on the chain reactions of lipid peroxidation. mdpi.comcaldic.com Information specifically detailing the effects of this compound on protein carbonylation is limited in the reviewed literature.

Anti-inflammatory Pathways and Immunomodulatory Effects in Cellular Models

This compound and its parent compounds exhibit anti-inflammatory and immunomodulatory properties by influencing key pathways and mediators involved in the inflammatory response.

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators. Catechins have been shown to inhibit the synthesis and release of several of these key molecules in cellular models.

Nitric Oxide (NO): While NO has important physiological roles, its excessive production by inducible nitric oxide synthase (iNOS) during inflammation can be cytotoxic. Studies on RAW 264.7 macrophages, a common cell line for inflammation research, have shown that while parent catechins may not always inhibit NO production directly, their sulfated metabolites do. tandfonline.comtandfonline.com Other research indicates that catechin can significantly inhibit inflammatory mediators like iNOS in a concentration-dependent manner. researchgate.net This suggests that metabolic transformation, including methylation and sulfation, is crucial for the anti-inflammatory activity of catechins regarding NO production.

Prostaglandin E2 (PGE2): PGE2 is a principal mediator of inflammation, produced via the cyclooxygenase (COX) pathway. nih.gov Catechin has been shown to down-regulate the expression of COX-2, the inducible enzyme responsible for PGE2 production during inflammation. researchgate.net

Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6): These cytokines are central drivers of the inflammatory cascade. Catechins have been demonstrated to significantly inhibit the production of TNF-α in RAW 264.7 cells and to reduce the release of both TNF-α and IL-6 from human neutrophils. nih.govresearchgate.net

Table 2: Effects of Catechins on Pro-inflammatory Mediators in Cellular Models

Mediator Cell Model Effect of Catechin/Metabolites Implied Mechanism Source(s)
Nitric Oxide (NO) RAW 264.7 Macrophages Inhibition by metabolites; down-regulation of iNOS expression. Suppression of iNOS enzyme expression. tandfonline.comtandfonline.comresearchgate.net
Prostaglandin E2 (PGE2) RAW 264.7 Macrophages Inhibition of synthesis. Down-regulation of COX-2 gene expression. researchgate.net
TNF-α RAW 264.7 Macrophages, Human Neutrophils Significant inhibition of production and release. Down-regulation of TNF-α gene expression, modulation of signaling pathways. nih.govresearchgate.net
Interleukin-6 (IL-6) Human Neutrophils Decreased release. Modulation of inflammatory signaling. nih.gov

The expression of many pro-inflammatory mediators is controlled by upstream intracellular signaling pathways. The ability of catechins to modulate these cascades is a key aspect of their anti-inflammatory action.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. mdpi.com Upon activation by inflammatory stimuli, it triggers the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. mdpi.com Studies have demonstrated that catechins can inhibit the activation of NF-κB. nih.govmdpi.com For example, catechin has been found to down-regulate the gene expression of NF-κB in RAW 264.7 cells. researchgate.net This inhibition prevents the downstream production of numerous inflammatory molecules.

Mitogen-Activated Protein Kinase (MAPK) Cascades: The MAPK family of proteins (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. aai.org Research has shown that catechin can suppress the p38 MAPK pathway. researchgate.net Furthermore, O-methylated derivatives of epigallocatechin gallate (EGCG), another major tea catechin, have been shown to inhibit the activation of MAPKs (ERK, JNK, p38) and the Akt signaling pathway in mast cells, preventing the release of allergic and inflammatory mediators. aai.org This indicates that methylation can be a key structural feature for the modulation of these critical signaling events.

Impact on Immune Cell Activation and Cytokine Production in vitro

O-methylated catechins, including this compound, have demonstrated notable immunomodulatory effects in vitro, particularly concerning the activation of immune cells and the subsequent production of cytokines. Research has shown that methylated catechins can inhibit the activation of mast cells, which are critical players in allergic and inflammatory responses. aai.org In studies using mouse bone marrow-derived mast cells (BMMCs), O-methylated catechins effectively suppressed activation induced by the cross-linking of high-affinity IgE receptors (FcεRI). aai.org This inhibition extended to several key mast cell responses, including the release of histamine (B1213489), leukotrienes, and the production and secretion of cytokines. aai.org

The mechanism behind this inhibition involves the direct suppression of protein tyrosine kinases (PTKs) that are crucial for the initial stages of mast cell activation, such as Lyn, Syk, and Bruton's tyrosine kinase (Btk). aai.org By inhibiting these kinases, O-methylated catechins can disrupt the downstream signaling cascade, including the calcium response and the activation of serine/threonine kinases like Akt and c-Jun N-terminal kinase (JNK). aai.org

Furthermore, studies on RAW 264.7 macrophage cells have shown that catechin and its metabolites can significantly inhibit inflammatory mediators. researchgate.net For instance, catechin has been observed to down-regulate the mRNA expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and key enzymes involved in the inflammatory process such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Concurrently, the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) was up-regulated in these cells. researchgate.net The modulation of these signaling molecules, including nuclear factor-ĸB (NF-κB) and p38 mitogen-activated protein kinase (MAPK), underscores the potential of these compounds to influence immune responses at a cellular level. researchgate.net

Cell TypeCompoundEffectKey Mediators InhibitedKey Mediators UpregulatedSource
Mouse Bone Marrow-Derived Mast Cells (BMMCs)O-methylated catechinsInhibition of IgE/Ag-induced activationHistamine release, leukotriene release, cytokine production, Lyn, Syk, BtkN/A aai.org
RAW 264.7 MacrophagesCatechinInhibition of inflammatory responseCOX, 5-LOX, nitrite, iNOS, TNF-α, NF-κB, p38 MAPKIL-10 researchgate.net

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

This compound and related flavonoid structures have been investigated for their effects on cancer cells, revealing significant antiproliferative and pro-apoptotic activities across various cancer cell lines. These compounds can inhibit the growth and proliferation of cancer cells, as demonstrated in studies involving prostate, breast, and gastric cancer cell lines. mdpi.commdpi.comnih.gov The underlying mechanisms for these anticancer effects are multifaceted, involving the induction of cell cycle arrest and the activation of programmed cell death (apoptosis).

Induction of Cell Cycle Arrest in Specific Phases

A key mechanism by which methylated catechins exert their antiproliferative effects is by halting the progression of the cell cycle in cancer cells. This disruption prevents cancer cells from dividing and proliferating. Research has shown that these compounds can arrest the cell cycle at different phases depending on the specific compound and cancer cell line.

For example, treatment of DU-145 prostate cancer cells with catechin nanoemulsions led to cell cycle arrest at the S and G2/M phases. mdpi.com Similarly, quercetin-3-methyl ether, a related methylated flavonoid, induced cell cycle arrest at the G2-M phase in human breast cancer cells, including MCF-7 and MDA-MB-231 lines. nih.gov In other studies, epigallocatechin-3-gallate (EGCG), a major green tea polyphenol, caused G0-G1 phase arrest in human epidermoid carcinoma A431 cells. nih.gov This ability to interfere with the cell cycle machinery, often through the regulation of proteins like p21 and p27, is a critical aspect of their anticancer activity. nih.govjmb.or.kr

Compound/ExtractCancer Cell LinePhase of Cell Cycle ArrestSource
Catechin nanoemulsionsDU-145 (Prostate Cancer)S and G2/M mdpi.com
Quercetin-3-methyl etherMCF-7, T47D, MDA-MB-231 (Breast Cancer)G2-M nih.gov
Epigallocatechin-3-gallate (EGCG)A431 (Epidermoid Carcinoma)G0-G1 nih.gov
3-methylcholanthrene (3MC)Vascular Endothelial CellsG0/G1 ebi.ac.uk

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Beyond halting proliferation, this compound and similar compounds can actively induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway.

Evidence suggests that catechins can trigger both pathways. In DU-145 prostate cancer cells, catechin nanoemulsions were shown to increase the activity of caspase-8 (a key initiator of the extrinsic pathway), caspase-9 (a key initiator of the intrinsic pathway), and caspase-3 (a common executioner caspase for both pathways). mdpi.com The activation of these caspases leads to the systematic dismantling of the cell. Similarly, a planar catechin analog induced the expression of cleaved caspase-3 in a gastric cancer cell line, confirming the induction of apoptosis. mdpi.com Furthermore, studies on epicatechin and its metabolite 3'-O-methyl epicatechin have shown they protect normal cells from oxidative stress-induced death by suppressing caspase-3 activation, highlighting the role of this pathway in cellular fate. researchgate.net

Effects on Cellular Markers Related to Metastasis and Angiogenesis in vitro

Metastasis, the spread of cancer cells to distant sites, and angiogenesis, the formation of new blood vessels to supply the tumor, are critical processes for tumor growth and progression. In vitro studies have indicated that methylated catechins and related polyphenols can interfere with these processes.

These compounds have been shown to inhibit the migration and invasion of cancer cells, which are initial steps in metastasis. For instance, bisdemethoxycurcumin (B1667434) (BDMC), a derivative of curcumin, significantly inhibited the adhesion, migration, and invasion of human ovarian cancer cells. researchgate.net This was associated with a reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. researchgate.net

In the context of angiogenesis, these compounds can suppress the formation of new blood vessels. In vitro tube formation assays using Human Umbilical Vein Endothelial Cells (HUVECs) are a common model to study angiogenesis. Holothurin B, for example, was shown to inhibit the tube formation, proliferation, and migration of HUVECs. rjpharmacognosy.ir The anti-angiogenic effects of such compounds are often linked to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). mdpi.comresearchgate.net Galectin-3 is another protein implicated in cancer cell adhesion, angiogenesis, and metastasis, and its inhibition represents a potential target for anti-metastatic therapies. liverpool.ac.uk

ProcessCompound/DerivativeCell LineInhibited Markers/FunctionsSource
Metastasis (Adhesion, Migration, Invasion)Bisdemethoxycurcumin (BDMC)SKOV-3 (Ovarian Cancer)MMP-2, MMP-9, CD147, uPA researchgate.net
Angiogenesis (Tube Formation, Migration)Holothurin BHUVECsEndothelial cell proliferation, migration, tubulogenesis rjpharmacognosy.ir
Metastasis / AngiogenesisChemically modified heparinSW620 (Colon Cancer)Galectin-3-mediated cell adhesion liverpool.ac.uk
AngiogenesisCatechin nanoemulsionDU-145 (Prostate Cancer)VEGF levels mdpi.com

Neuroprotective Mechanisms in Cellular and Invertebrate Models

The potential neuroprotective effects of this compound and other polyphenol-derived metabolites have been explored in various experimental models. These studies focus on the ability of these compounds to protect neurons from damage, particularly from oxidative stress, which is a key factor in the development of neurodegenerative diseases.

Protection Against Oxidative Stress-Induced Neuronal Damage

Cellular models are instrumental in elucidating the direct effects of compounds on neuronal cells. In human neuroblastoma SH-SY5Y cells, a common model for neuronal studies, polyphenol metabolites including this compound have demonstrated protective effects against cytotoxicity induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. acs.org Pre-treatment with these metabolites was shown to significantly decrease H₂O₂-induced late apoptosis, indicating a direct protective action on the neurons. acs.org

Further evidence comes from studies comparing the protective effects of epicatechin and its major in vivo metabolite, 3'-O-methyl epicatechin. In cultured human fibroblasts subjected to oxidative stress, both compounds were effective in inhibiting cell death. researchgate.net A key finding was that their protective mechanism involves the suppression of caspase-3 activity, a central executioner of apoptosis. researchgate.net This suggests that this compound can interfere with the apoptotic cascade triggered by oxidative damage.

Invertebrate models, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, are valuable for studying aging and oxidative stress in a whole-organism context. lidsen.comlidsen.com Research in these models supports the Free Radical Theory of Aging, where an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to accumulated damage. lidsen.comlidsen.com Dietary supplementation with antioxidant compounds has been shown to increase longevity and resistance to oxidative damage in these invertebrates. lidsen.com While direct studies on this compound in these specific models are limited, the general findings on antioxidants provide a basis for its potential protective role against oxidative stress-induced damage in a complete biological system. lidsen.comnih.gov

Modulation of Neuroinflammation and Glial Cell Activation

This compound, a primary metabolite of catechin, is believed to play a role in neuroprotection, partly through the modulation of neuroinflammation and the activity of glial cells such as microglia and astrocytes. While direct studies on this compound are emerging, research on its parent compound, catechin, provides significant insights into its potential mechanisms. Catechins are known to cross the blood-brain barrier, allowing them and their metabolites to exert effects within the central nervous system. acs.org

Over-activated microglia are a key feature of neuroinflammation, releasing pro-inflammatory cytokines, reactive oxygen species (ROS), and reactive nitrogen species (RNS), which contribute to neuronal damage. nih.gov Experimental studies have shown that green tea catechins can inhibit the production of these inflammatory mediators by suppressing microglial activation. nih.gov The mechanisms often involve the modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4). nih.gov For instance, (+)-catechin has been shown to protect microglial cells from injury by inhibiting the production of nitric oxide (NO) and ROS, and suppressing the activation of caspase-3, an enzyme involved in apoptosis. acs.orgnih.gov This suggests that this compound may share these anti-inflammatory and neuroprotective properties.

Astrocytes also play a pivotal role in neuroinflammation. Under pathological conditions, reactive astrocytes can release inflammatory mediators, including complement component C3, which can contribute to neuronal loss. nih.gov While the direct effects of this compound on astrocytes are not yet fully elucidated, the general anti-inflammatory profile of related flavonoids suggests a potential for modulating astrocyte activity and reducing their neurotoxic output. mdpi.commdpi.com

The table below summarizes findings on the effect of the parent compound, (+)-catechin, on microglial cells, illustrating the potential activities of its metabolites.

Table 1: Effects of (+)-Catechin on Microglial Cell Functions in vitro

Cell Model Treatment Observed Effects Reference
BV-2 microglial cells Pre-treatment with (+)-catechin (3.125–100 μM) before LPS exposure Inhibited production of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov
BV-2 microglial cells (+)-Catechin (0.063–1 μM) Provided neuroprotection against microglial cell injury; inhibited caspase-3 activation. nih.gov

Effects on Protein Aggregation and Synaptic Plasticity in relevant models

The accumulation of aggregated proteins, such as amyloid-beta (Aβ) and tau, is a hallmark of several neurodegenerative diseases. While extensive research has been conducted on the anti-aggregation properties of certain catechins, particularly epigallocatechin-3-gallate (EGCG), there is currently limited direct scientific evidence regarding the specific effects of this compound on the aggregation of Aβ or tau proteins.

However, studies on related compounds provide a basis for potential activity. EGCG, for example, has been reported to inhibit the formation of α-synuclein oligomers, which are associated with Parkinson's disease. mdpi.com This indicates that the flavan-3-ol (B1228485) backbone, common to all catechins, has the potential to interfere with protein misfolding and aggregation processes.

Similarly, the direct impact of this compound on synaptic plasticity—the cellular mechanism underlying learning and memory—has not been extensively documented. Synaptic plasticity relies on complex signaling pathways, including those involving cAMP-response element-binding protein (CREB) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Studies on broad bioactive dietary polyphenol preparations have shown that brain-available metabolites can positively modulate these pathways, attenuating cognitive deficits in models of sleep deprivation. nih.gov For instance, other polyphenol metabolites like quercetin-3-O-glucuronide and malvidin-3-O-glucoside have been found to activate CREB and mTOR signaling, respectively. nih.gov This suggests a plausible, though not yet demonstrated, role for metabolites like this compound in supporting synaptic function and cognitive health.

Antimicrobial Properties and Associated Mechanisms

This compound has been investigated for its potential antimicrobial properties, primarily through computational studies that predict its interaction with microbial targets. These studies provide a foundation for understanding its potential efficacy against various pathogens.

Antibacterial Activity Against Specific Microbial Pathogens

In silico molecular docking studies have identified this compound and its isomer, 4'-O-Methylcatechin, as potential inhibitors of Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers. journalspress.comukaazpublications.comajol.info These studies targeted the enzyme carboxyspermidine (B1264299) dehydrogenase (CASDH), which is essential for the synthesis of spermidine, a compound vital for bacterial growth and survival. journalspress.comajol.info The docking analyses revealed that these methylated catechins could fit into the active site of the enzyme, suggesting a potential inhibitory action. journalspress.comukaazpublications.com The binding affinity of 4'-O-Methylcatechin was found to be comparable to or even stronger than that of the control drug omeprazole (B731) in some models. journalspress.comajol.info

While parent catechins like epigallocatechin gallate have demonstrated in vitro bactericidal activity against H. pylori, specific minimum inhibitory concentration (MIC) values for pure this compound are not widely reported in the current scientific literature. nih.gov

Antifungal and Antiviral Efficacy in vitro

The potential antiviral activity of this compound has also been explored using computational methods. A molecular docking study predicted that this compound exhibits a good binding affinity for the main protease (Mpro) of SARS-CoV-2, an enzyme critical for viral replication. ukaazpublications.com This suggests it could act as a potential inhibitor of the virus. Furthermore, in vitro studies on the parent compound, catechin, have demonstrated its ability to inhibit the replication of all four serotypes of the Dengue virus by affecting a post-entry stage of the viral life cycle, specifically viral protein translation. nih.gov

Regarding antifungal activity, specific data for this compound is sparse. However, plant extracts containing methylated catechins have shown activity against fungi like Candida albicans. nih.gov Studies on other catechins, such as EGCG, have confirmed potent in vitro antifungal activity against various pathogenic dermatophytes, indicating a general potential for this class of compounds. nih.gov

Mechanisms Involving Membrane Permeabilization and Microbial Enzyme Inhibition

The primary antimicrobial mechanism suggested for this compound is microbial enzyme inhibition. As detailed in the molecular docking studies, it shows a strong potential to bind to and inhibit key bacterial and viral enzymes, such as H. pylori's carboxyspermidine dehydrogenase and the SARS-CoV-2 main protease. journalspress.comukaazpublications.com By blocking these enzymes, the compound could disrupt essential life cycle processes of the pathogens.

Another common mechanism for antimicrobial compounds involves the permeabilization of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.gov While this mechanism has been described for various other small molecules and peptides, there is currently no direct evidence from the reviewed literature to suggest that this compound acts via membrane permeabilization. nih.govresearchgate.netrowan.edu

The table below summarizes the findings from molecular docking studies on methylated catechins.

Table 2: Molecular Docking Analysis of Methylated Catechins Against Microbial Enzymes

Compound Microbial Target Pathogen Predicted Binding Energy (kcal/mol) Predicted Interaction Reference
This compound Main Protease (Mpro) SARS-CoV-2 -6.57 to -8.04 Good binding affinity with the target protein. ukaazpublications.com
4'-O-Methylcatechin Carboxyspermidine Dehydrogenase (CASDH) Helicobacter pylori -9.5 Strong binding affinity in the protein pocket, higher than the control drug omeprazole (-8.8 kcal/mol). journalspress.comajol.info

Enzyme Modulation and Receptor Interactions

This compound, as a flavonoid metabolite, can modulate the activity of various mammalian enzymes and potentially interact with cellular receptors. Its methylation distinguishes it from its parent compound, catechin, potentially altering its bioavailability and biochemical activity. acs.org

One area of investigation is its effect on enzymes related to oxidative stress. Interestingly, one study reported that the capacity of this compound and 4'-O-methylcatechin to protect low-density lipoproteins (LDL) from in vitro oxidation is lower than that of the parent compound, catechin. This suggests that the specific methylation pattern can influence its antioxidant-related enzymatic interactions.

More direct enzyme inhibition has been observed in the context of cellular signaling. O-methylated catechins have been shown to inhibit multiple protein kinases in mast cells. ukaazpublications.com This inhibition of kinases, which are crucial enzymes in signaling cascades, is consistent with the anti-allergic effects observed for these compounds.

Inhibition or Activation of Specific Enzymes (e.g., metabolic enzymes, protein kinases)

This compound and its structurally related O-methylated flavonoids have been investigated for their effects on various enzymes. Research, primarily from in vitro and computational studies, has highlighted their potential as enzyme inhibitors.

One area of focus has been on protein kinases, which are crucial enzymes in cellular signaling pathways. Studies on O-methylated catechins similar to this compound have demonstrated inhibitory activity against several protein tyrosine kinases (PTKs) that are critical for mast cell activation. nih.govaai.org These kinases include Lyn, Syk, and Bruton's tyrosine kinase (Btk). nih.govaai.org The inhibition of these enzymes is a key molecular basis for the anti-allergic effects observed in cellular models. nih.govaai.org By targeting these upstream kinases, O-methylated catechins can block the signaling cascade that leads to the release of histamine and other inflammatory mediators from mast cells. nih.govaai.org

Furthermore, research on 3'-O-methyl epicatechin, a stereoisomer of this compound, has shown it can inhibit caspase-3 activation. researchgate.net Caspase-3 is a key executioner enzyme in the apoptotic pathway, responsible for the cleavage of various cellular proteins during programmed cell death. The inhibition of caspase-3 activity suggests a cytoprotective mechanism, where the compound can protect cells from oxidative stress-induced apoptosis. researchgate.net This effect was observed in human fibroblasts subjected to hydrogen peroxide-induced oxidative stress. researchgate.net

In silico studies have also identified potential enzyme targets for methylated catechins. For instance, 4'-O-methylcatechin, an isomer of this compound, was identified as a potential inhibitor of Helicobacter pylori carboxyspermidine dehydrogenase (CASDH) through molecular docking simulations. journalspress.com

EnzymeCompound StudiedFindingReference
Lyn (Protein Tyrosine Kinase)O-methylated EGCGsDirectly inhibits kinase activity. nih.govaai.org
Syk (Protein Tyrosine Kinase)O-methylated EGCGsDirectly inhibits kinase activity. nih.govaai.org
Bruton's tyrosine kinase (Btk)O-methylated EGCGsDirectly inhibits kinase activity. nih.govaai.org
Caspase-33'-O-methyl epicatechin**Inhibits activation in response to oxidative stress. researchgate.net
Carboxyspermidine Dehydrogenase (CASDH)4'-O-methylcatechin***Predicted to be a strong inhibitor based on docking score. journalspress.com
Study on (-)-epigallocatechin-3-O-(3-O-methyl) gallate and (-)-epigallocatechin-3-O-(4-O-methyl) gallate, structurally related O-methylated catechins.**Study on a stereoisomer of this compound.***Study on an isomer of this compound.

Ligand-Receptor Binding Studies and Affinities (if applicable)

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to a receptor or protein target. jetir.orgnih.gov These in silico studies estimate the binding affinity, often expressed as binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. ukaazpublications.com

Several molecular docking studies have explored the binding potential of this compound and its isomers with various protein targets.

Helicobacter pylori Carboxyspermidine Dehydrogenase (CASDH): In a study targeting the CASDH enzyme from H. pylori, 4'-O-methylcatechin (an isomer) was identified as a potent inhibitor. journalspress.com It exhibited a strong binding affinity with a docking score of -9.5 kcal/mol. journalspress.comajol.info This predicted affinity was superior to that of the control drug, omeprazole (-8.8 kcal/mol). journalspress.comajol.info The interaction was stabilized by hydrogen bonds and other interactions within the protein's binding pocket. ajol.info

SARS-CoV-2 Main Protease (Mpro): In the search for potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, this compound was identified as a compound with good binding affinity. ukaazpublications.com The study reported binding energy values for a group of phenolic compounds, including this compound, in the range of -6.57 kcal/mol to -8.04 kcal/mol. ukaazpublications.com The interactions involved hydrogen bonds and pi-cation bonds with amino acid residues at the enzyme's active site. ukaazpublications.com

These computational findings highlight the potential of this compound to act as a ligand for specific enzyme receptors, warranting further experimental validation.

Protein TargetCompoundPredicted Binding Affinity (kcal/mol)Reference
Helicobacter pylori Carboxyspermidine Dehydrogenase (CASDH)4'-O-methylcatechin-9.5 journalspress.comajol.info
SARS-CoV-2 Main Protease (Mpro)This compound-6.57 to -8.04 ukaazpublications.com
Study on an isomer of this compound.

Allosteric Modulation of Protein Function

Allosteric modulation is a biological regulatory mechanism where a molecule (an allosteric modulator) binds to a protein at a site other than the primary active site (the orthosteric site). jocpr.comnumberanalytics.com This binding event induces a conformational change in the protein, which in turn alters the activity of the active site, either enhancing it (positive modulation) or inhibiting it (negative modulation). longdom.orgchesci.com This mechanism allows for a more nuanced fine-tuning of protein function compared to direct competitive inhibition at the active site. longdom.org

While direct studies labeling this compound as an allosteric modulator are scarce, evidence from structurally similar compounds strongly suggests this as a potential mechanism of action. Research on O-methylated catechins has shown they can inhibit protein tyrosine kinases, such as Lyn, through a non-competitive mechanism with respect to ATP. aai.org

Non-competitive inhibition is a hallmark of allosteric modulation. chesci.com In this case, the inhibitor does not compete with the substrate (ATP) for the active site but binds to a different, allosteric site. imrpress.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. imrpress.com The kinetic analysis of Lyn kinase inhibition by an O-methylated EGCG demonstrated non-competitive inhibition, indicating the compound acts as a non-substrate, allosteric inhibitor. aai.org Given the structural similarity, it is plausible that this compound could employ a similar allosteric mechanism to modulate the function of certain protein kinases. This mode of action offers potential advantages, such as higher specificity, as allosteric sites are generally less conserved across protein families than active sites. longdom.orgimrpress.com

In Vivo Biological Activities of 3 O Methylcatechin in Non Human Animal Models and Mechanistic Insights

Antioxidant Effects in Animal Models of Oxidative Stress and Associated Pathologies

While direct in vivo studies on 3'-O-Methylcatechin are limited, in vitro evidence strongly suggests it retains significant antioxidant capabilities. Research has shown that this compound possesses notable radical scavenging activity at physiological pH, with a potency comparable to its precursor, catechin (B1668976). This suggests that during its circulation in the body, it could contribute to antioxidant defenses.

Further research is required to specifically delineate the in vivo antioxidant effects of this compound in animal models of diseases characterized by oxidative stress, such as neurodegenerative disorders or cardiovascular conditions. peerj.com

Anti-inflammatory Efficacy in Preclinical Disease Models (e.g., rodent models of inflammatory bowel disease, arthritis)

There is a scarcity of research directly investigating the anti-inflammatory efficacy of this compound in preclinical animal models of diseases like inflammatory bowel disease (IBD) or arthritis. However, the broader family of catechins has been studied for its anti-inflammatory properties. nih.gov

In various animal models of IBD, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS), 2,4,6-trinitrobenzenesulfonic acid (TNBS), or through adoptive T-cell transfer, catechins have been shown to ameliorate disease severity. wuxibiology.comcriver.com These models mimic key aspects of human IBD, including chronic intestinal inflammation, damage to the epithelial barrier, and immune system dysregulation. wuxibiology.comrevespcardiol.org For example, epigallocatechin-3-gallate (EGCG), a major catechin, has been shown to improve colon architecture, reduce leukocyte infiltration, and decrease levels of the pro-inflammatory cytokine TNF-α in a rat model of colitis. mdpi.com

Given that this compound is a metabolite of dietary catechins, it is plausible that it contributes to the anti-inflammatory effects observed with catechin-rich extracts. researchgate.net However, without direct experimental evidence from in vivo models using isolated this compound, its specific role and potency in mitigating inflammatory conditions like IBD and arthritis remain to be elucidated.

Table 1: Common Animal Models for Inflammatory Bowel Disease

Model Induction Method Key Pathological Features
DSS-induced Colitis Administration of Dextran Sulfate Sodium (DSS) in drinking water. nih.gov Acute or chronic inflammation, epithelial barrier disruption, ulceration. wuxibiology.com
TNBS-induced Colitis Intra-rectal administration of Trinitrobenzene Sulfonic Acid (TNBS). nih.gov T-cell mediated immune response, transmural inflammation, fibrosis. wuxibiology.com
Adoptive T-cell Transfer Transfer of naive T-cells into immunodeficient mice. Chronic intestinal inflammation driven by T-cells. criver.com
IL-10 Knockout Mice Genetically engineered mice lacking the anti-inflammatory cytokine IL-10. Spontaneous development of chronic colitis. criver.com
TNFΔARE Mice Genetically engineered mice with deregulated TNF expression. Spontaneous development of inflammatory polyarthritis and IBD. biomedcode.com

This table presents models used to study IBD, where parent catechins have shown efficacy. Direct studies with this compound in these models are currently lacking.

Anticarcinogenic Potential in Xenograft or Genetically Engineered Animal Models of Cancer

Direct evidence for the anticarcinogenic potential of this compound in xenograft or genetically engineered animal models is not well-documented in current scientific literature. Research in this area has predominantly focused on the parent catechins found in green tea, such as epigallocatechin-3-gallate (EGCG).

Studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have demonstrated the tumor-suppressive effects of green tea extracts and their constituent catechins. nih.gov For example, green tea catechins have been shown to inhibit the growth of breast cancer xenografts and reduce tumor vessel density in mice. nih.gov These models are crucial for evaluating the efficacy of potential anticancer agents in a living system. nih.gov

Genetically engineered mouse (GEM) models, which are designed to mimic the genetic alterations found in human cancers, also serve as valuable tools for cancer research. nih.gov These models allow for the investigation of how specific genes contribute to tumor development and progression. While studies have utilized GEM models to explore the mechanisms of various cancers, specific research applying these models to test the effects of this compound is limited.

Although this compound is a known metabolite of dietary catechins, its individual contribution to the observed anticancer effects of catechin-rich substances in animal models remains an area for future investigation. researchgate.net

Table 2: Types of Animal Models Used in Cancer Research

Model Type Description Advantages Limitations
Xenograft Models Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice. nih.gov Relatively low cost and fast; allows for testing of human cancer cells. nih.gov Lack of a functional immune system; may not fully replicate the tumor microenvironment. nih.gov
Genetically Engineered Models (GEMs) Mice are genetically modified to develop specific types of cancer that mimic human disease. nih.gov Accurately models tumor initiation and progression in an immunocompetent host. nih.gov Can be time-consuming and expensive to develop; tumor development can be variable.
Carcinogen-Induced Models Animals are exposed to chemical carcinogens to induce tumor formation. Mimics cancer development from environmental exposures. Long latency period; may induce multiple tumor types.

This table outlines common models for cancer research. Specific studies using these models to evaluate this compound are needed.

Neuroprotective Outcomes in Animal Models of Neurological Disorders (e.g., models of Alzheimer's disease, Parkinson's disease)

While direct in vivo studies specifically investigating this compound in animal models of neurological disorders are sparse, research on its isomer, 3'-O-methyl epicatechin, and parent compounds provides promising insights. A study on cultured human fibroblasts demonstrated that 3'-O-methyl epicatechin can protect against oxidative stress-induced cell death by suppressing caspase-3 activity, a key enzyme in apoptosis. nih.govnih.gov This suggests a potential neuroprotective mechanism that is not solely reliant on hydrogen-donating antioxidant activity. nih.gov

The broader category of catechins, particularly epigallocatechin-3-gallate (EGCG), has been extensively studied in various animal models of neurodegenerative diseases like Alzheimer's and Parkinson's. frontiersin.orgnih.govfrontiersin.org In mouse models of Alzheimer's disease, such as APP/PS1 transgenic mice, EGCG has been shown to reduce cognitive deficits, inhibit the activation of microglia (the brain's immune cells), and decrease the burden of β-amyloid plaques in the hippocampus. nih.gov In animal models of Parkinson's disease, catechins have demonstrated neuroprotective effects by scavenging free radicals, chelating excess metal ions, and reducing oxidative stress, thereby protecting dopamine-producing neurons. frontiersin.org

Given that this compound is a metabolite of catechins that can cross the blood-brain barrier, it is plausible that it contributes to the neuroprotective effects observed with catechin consumption. researchgate.net However, further in vivo research using specific animal models is necessary to confirm the direct neuroprotective outcomes of this compound.

Table 3: Examples of Animal Models for Neurodegenerative Diseases

Disease Model Animal Model Key Features and Induction Method
Alzheimer's Disease APP/PS1 Transgenic Mouse Expresses human mutant genes for amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β plaques and cognitive deficits. nih.govwuxibiology.com
Alzheimer's Disease 5xFAD Transgenic Mouse Expresses five familial Alzheimer's disease mutations, resulting in rapid and aggressive amyloid pathology. wuxibiology.com
Parkinson's Disease MPTP-induced Mouse Model Administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking Parkinson's pathology. frontiersin.org
Parkinson's Disease 6-OHDA-induced Rat Model Injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the brain leads to degeneration of dopamine (B1211576) neurons. frontiersin.org

This table illustrates models where parent catechins have shown neuroprotective effects. Direct investigation of this compound in these models is warranted.

Metabolic Regulation in Animal Models of Metabolic Syndrome (e.g., models of obesity, type 2 diabetes)

Direct in vivo studies focusing on the specific effects of this compound on metabolic regulation in animal models of metabolic syndrome are limited. The majority of research has centered on the effects of green tea extracts and their primary catechins, like EGCG. researchgate.net

In numerous rodent models of diet-induced obesity and type 2 diabetes (T2D), the consumption of green tea catechins has been shown to exert beneficial effects. researchgate.net These effects include reductions in body weight, adipose tissue mass, blood glucose, and insulin (B600854) levels, as well as improvements in insulin sensitivity and glucose tolerance. nih.gov Animal models used in this research are diverse and include those with genetic predispositions to obesity and diabetes (e.g., db/db mice, Zucker diabetic fatty rats) and those where the conditions are induced by a high-fat diet (HFD), sometimes in combination with a low dose of streptozotocin (B1681764) (STZ) to impair pancreatic β-cell function. nih.govfrontiersin.org

As this compound is a circulating metabolite following the ingestion of catechins, it is hypothesized to be one of the active compounds contributing to these metabolic benefits. researchgate.netacs.org However, without studies using the isolated metabolite in relevant animal models, its precise role and mechanism of action in regulating glucose and lipid metabolism in conditions like obesity and T2D remain to be definitively established.

Table 4: Common Animal Models for Obesity and Type 2 Diabetes

Model Type Example Induction/Genetic Basis Key Metabolic Features
Genetic (Monogenic) db/db Mouse Mutation in the leptin receptor gene. frontiersin.org Severe obesity, insulin resistance, hyperglycemia. frontiersin.org
Genetic (Polygenic) TALLYHO/JnG (TH) Mouse Polygenic, with mutations affecting genes related to lipid metabolism. mdpi.com Moderate obesity, hyperglycemia, hyperlipidemia, insulin resistance. frontiersin.org
Diet-Induced High-Fat Diet (HFD) Mouse/Rat Feeding a diet high in fat content. nih.gov Obesity, insulin resistance, glucose intolerance. mdpi.com
Chemically-Induced HFD/STZ Rat/Mouse Combination of a high-fat diet and a low dose of streptozotocin (STZ). nih.gov Mimics the progression of T2D with initial insulin resistance followed by β-cell dysfunction. frontiersin.org

This table shows established models for metabolic research where parent catechins have been studied. The specific effects of this compound in these models require further investigation.

Cardioprotective Effects in Animal Models of Cardiovascular Disease

There is a notable lack of direct in vivo studies specifically examining the cardioprotective effects of this compound in animal models of cardiovascular disease. The available research has largely concentrated on the parent compounds, catechin and epicatechin, and polyphenol-rich extracts.

Studies on epicatechin have demonstrated its ability to confer cardioprotective effects in rat models. These effects are mediated through mechanisms involving nitric oxide and the activation of opioid receptors, leading to vasorelaxation and beneficial changes in cardiac electrophysiology. nih.gov Animal models of cardiovascular disease are diverse, encompassing models of atherosclerosis (e.g., ApoE-/- mice), myocardial infarction (e.g., through coronary artery ligation), and heart failure (e.g., induced by pressure overload or pharmacological agents like isoproterenol). revespcardiol.orgnih.gov

Given that this compound is a primary metabolite of catechin, it is plausible that it plays a role in the cardiovascular benefits associated with the consumption of catechin-rich foods. researchgate.net Its presence in plasma following ingestion suggests it could act on cardiovascular tissues. acs.org However, dedicated in vivo studies are essential to confirm and characterize the specific cardioprotective activities of this compound.

Immunomodulatory Effects and Impact on Immune Responses in Animal Models

For example, total flavonoids extracted from Astragalus have been shown to possess both immunostimulatory and anti-inflammatory effects in various mouse and rat models. nih.gov These flavonoids enhanced macrophage phagocytic activity and humoral immune responses while attenuating inflammatory reactions. nih.gov Similarly, the parent compound, catechin, has been demonstrated to modulate cellular and humoral immune functions in animal models. researchgate.net

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
3'-O-methyl epicatechin
6-hydroxydopamine (6-OHDA)
Amyloid precursor protein (APP)
ApoE
Catechin
Catalase (CAT)
Dextran Sulfate Sodium (DSS)
Epicatechin
Epigallocatechin-3-gallate (EGCG)
Glutathione peroxidase (GSH-Px)
IL-10
Isoproterenol
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Nitric Oxide
Presenilin-1 (PS1)
Streptozotocin (STZ)
Superoxide (B77818) dismutase (SOD)
TNF-α

Mechanistic Linkages Between In Vitro Findings and In Vivo Observations in Animal Systems

The biological activities of this compound observed in non-human animal models are deeply rooted in its fundamental actions at the cellular and molecular level, as demonstrated by in vitro studies. The translation of its in vitro properties, primarily antioxidant and anti-inflammatory effects, into tangible physiological outcomes in animal systems provides a clearer understanding of its potential.

A primary mechanistic linkage is the compound's recognized antioxidant capability. In vitro assays have established that this compound possesses significant radical scavenging activity, which is notably effective at a physiological pH of 7.4. nih.gov This inherent ability to neutralize reactive oxygen species (ROS) is a cornerstone of its protective effects. This mechanism, observed in cell-free and cell-based assays, helps to explain the in vivo observations where catechins and their metabolites contribute to the body's antioxidant defenses. nih.govmdpi.com For instance, the cytoprotective effects of 3'-O-methylepicatechin, a stereoisomer of this compound, have been demonstrated in cultured human fibroblasts subjected to hydrogen peroxide-induced oxidative stress. researchgate.netnih.gov The metabolite was found to inhibit cell death, a finding that provides a direct mechanistic insight into how it might protect tissues and organs from oxidative damage in a whole organism. researchgate.netnih.gov

Furthermore, the anti-inflammatory properties of this compound represent another critical bridge between in vitro and in vivo findings. In vitro studies have suggested that this compound can inhibit key inflammatory modulators, including cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS). tandfonline.com This molecular-level inhibition of pro-inflammatory pathways provides a clear rationale for the anti-inflammatory effects seen in animal models. A study involving the topical application of a related compound, (+)-catechin 3-(3-O-methylgallate), on mouse ears demonstrated a significant suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation. nih.gov The observed reduction in edema and inflammation in vivo is a direct physiological manifestation of the underlying biochemical mechanisms of inhibiting inflammatory mediators that are first identified in vitro.

Another significant mechanistic link involves the modulation of apoptosis, or programmed cell death. Research on 3'-O-methylepicatechin has revealed that its protective effect against oxidative stress-induced cell death is mediated through the suppression of caspase-3 activity, a key executioner enzyme in the apoptotic cascade. researchgate.netnih.gov This finding is particularly important because it suggests a mechanism of action that goes beyond simple radical scavenging. researchgate.netnih.gov This in vitro mechanistic insight into apoptosis inhibition provides a plausible explanation for the tissue-protective and regenerative outcomes observed in some in vivo studies, such as the accelerated wound healing in mice noted in preparations containing this compound. tandfonline.com By preventing premature cell death in response to stress or injury, the compound can help preserve tissue integrity and function in a live animal model.

The following table summarizes the connections between the in vitro mechanisms and the corresponding in vivo observations for this compound and its closely related compounds.

Table 1: Mechanistic Links Between In Vitro and In Vivo Activities of this compound

In Vitro Finding Mechanism of Action In Vivo Observation (Animal Models) Supporting Evidence
Antioxidant Activity Direct scavenging of reactive oxygen species (ROS) at physiological pH. Contribution to systemic antioxidant capacity; protection of cells from oxidative damage. The compound retains significant radical scavenging activity, comparable to its parent catechin, suggesting it acts as a potential antioxidant in physiological conditions. nih.gov
Anti-inflammatory Effect Inhibition of pro-inflammatory enzymes and mediators such as COX-2 and iNOS. Suppression of chemically-induced inflammation and edema in tissues. This compound is known to inhibit inflammatory modulators. tandfonline.com Related catechin derivatives have been shown to suppress TPA-induced ear inflammation in mice. nih.gov

| Cytoprotection/Apoptosis Modulation | Suppression of key apoptotic enzymes like caspase-3 in response to oxidative stress. | Potential for enhanced tissue repair and protection from cell death-inducing stimuli. | The stereoisomer 3'-O-methylepicatechin protects fibroblasts from cell death by inhibiting caspase-3, a mechanism beyond simple antioxidant action. researchgate.netnih.gov This may contribute to outcomes like improved wound healing. tandfonline.com |

Structure Activity Relationship Sar Studies of 3 O Methylcatechin and Its Synthetic Analogues

Systematic Modification of the Catechin (B1668976) Core Structure for SAR Elucidation

The catechin skeleton, characterized by a flavan-3-ol (B1228485) structure with A and B rings linked by a heterocyclic C ring, provides a versatile platform for systematic modifications to probe SAR. Key modifications include altering the substitution patterns on the A and B rings and modifying the C ring. For instance, the synthesis of various catechin derivatives allows for a detailed investigation of how changes in the molecule's electronic and steric properties affect its biological functions.

Synthetic strategies often involve the protection and deprotection of hydroxyl groups to achieve regioselective modifications. For example, the synthesis of methylated (+)-catechin derivatives has been carried out to explore the impact of methylation on different positions. acs.org The creation of a library of related compounds, such as 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, by modifying the quinolinone ring system, allows for the assessment of cytotoxic activity and the determination of structure-activity relationships. mdpi.com These systematic modifications are fundamental to understanding which parts of the 3'-O-Methylcatechin molecule are essential for its biological effects.

Influence of Methylation Pattern on Specific Biological Activities

The methylation of catechins, including the formation of this compound, significantly modulates their biological activities. The position and number of methyl groups can alter a compound's bioavailability, metabolic stability, and interaction with target proteins.

Methylation at the 3'-hydroxyl group of the B-ring, as seen in this compound, is a common metabolic conversion of catechin. researchgate.net This modification can influence the antioxidant capacity of the molecule. While the presence of free hydroxyl groups is generally associated with potent antioxidant activity, methylation does not always lead to a decrease in efficacy. In some cases, it can enhance other biological properties. For example, studies on epigallocatechin gallate (EGCG) have shown that methylation can reduce its ability to inhibit certain enzymes, suggesting that the free hydroxyl groups are crucial for specific interactions. nih.gov The synthesis of both 3'- and 4'-O-methylated catechins has revealed that the position of the methyl group on the B-ring can lead to different biological outcomes. acs.org

The following table summarizes the impact of methylation on the biological activities of catechins based on various studies.

Compound/ModificationBiological ActivityKey Findings
This compound Antioxidant, Anti-inflammatoryA metabolite of (+)-catechin, its formation can alter the parent compound's activity.
Methylated EGCG Reduced Proteasome InhibitionMethylation can hinder the interaction with target enzymes, potentially reducing anticancer activity. nih.gov
4'-O-Methylcatechin Varied Biological EffectsThe isomeric position of the methyl group compared to this compound can result in different biological profiles. acs.org

Role of Hydroxyl Groups and Aromatic Ring Substitutions in Modulating Activity

The number and position of hydroxyl groups on the aromatic A and B rings of the catechin structure are primary determinants of their biological activity, particularly their antioxidant and radical-scavenging properties. nih.govmdpi.comfrontiersin.org The antioxidant mechanism of catechins involves the donation of a hydrogen atom from a hydroxyl group to a free radical, a process that is highly dependent on the arrangement of these groups. nih.gov

The catechol group (ortho-dihydroxyl) on the B-ring is a critical feature for high antioxidant activity. mdpi.com The presence of a vicinal dihydroxyl group on the B ring is considered essential for efficient free radical scavenging. frontiersin.org Substitutions on these rings, other than methylation, can also significantly impact activity. For instance, the introduction of a galloyl moiety at the 3-position of the C-ring, as seen in epigallocatechin gallate (EGCG), dramatically increases the antioxidant and other biological activities of the catechin. mdpi.comacs.org The pyrogallol (B1678534) group in EGCG also confers strong metal-chelating abilities. frontiersin.org

Comparative Analysis with Other Flavonoids and Structurally Related Derivatives

Comparing the structure and activity of this compound with other flavonoids and related derivatives provides valuable insights into the structural requirements for specific biological effects. For instance, a comparative study of quercetin (B1663063), catechin, and naringenin (B18129) revealed significant differences in their antioxidant capacities, which were attributed to their structural variations. nih.gov Quercetin, with its C2=C3 double bond in the C-ring and a catechol group in the B-ring, exhibited higher antioxidant activity than catechin, which lacks the double bond. nih.gov

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery and SAR studies, providing detailed insights into the molecular interactions that govern biological activity.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method has been widely applied to study the interactions of catechins with various biological targets. For example, molecular docking studies have been used to investigate the binding of catechins to enzymes like phospholipase A2 and to understand their potential as anti-inflammatory agents. ufms.br

In a study investigating potential inhibitors for Helicobacter pylori, 4'-O-methylcatechin (an isomer of this compound) was identified through molecular docking as having a significant binding affinity to a key bacterial enzyme, suggesting its potential as an antibacterial agent. ajol.info These studies can predict the specific amino acid residues involved in the binding, highlighting the importance of certain functional groups on the catechin molecule for interaction. For instance, hydrogen bonds and hydrophobic interactions are frequently identified as key drivers of binding for catechins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netjrespharm.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D models that can predict the activity of new, unsynthesized compounds. researchgate.net

These models are built using a training set of molecules with known activities and can then be used to predict the activities of a test set of compounds. nih.govmdpi.com QSAR studies on various flavonoid derivatives have successfully identified key structural features that contribute to their biological effects. For example, a QSAR analysis of indanone and aurone (B1235358) derivatives as acetylcholinesterase inhibitors identified important physicochemical parameters for activity. researchgate.net While specific QSAR studies solely focused on this compound are not extensively reported, the principles of QSAR are highly applicable to understanding its SAR by correlating its structural descriptors with its biological activities in comparison to a series of related analogues.

Rational Design and Synthesis of this compound Derivatives with Enhanced Potency or Selectivity (for research purposes, not human therapeutic applications)

The rational design of novel molecules from a lead compound, such as this compound, is a cornerstone of medicinal chemistry and chemical biology research. This process involves the strategic modification of the lead structure to explore and enhance its biological activities, improve selectivity for a specific target, or to probe its mechanism of action. For research purposes, the synthesis of derivatives of this compound allows for a systematic investigation into its structure-activity relationships (SAR), providing valuable insights into the chemical features responsible for its biological effects.

The design of this compound analogues has often focused on modifications of the flavonoid's core structure, particularly the B-ring and the C-ring, to understand their influence on various biological activities. Key to this research is the understanding that even minor structural changes, such as the position of a methyl group or the stereochemistry of the molecule, can significantly impact its biological profile. acs.org

One of the primary areas of investigation for this compound and its parent compound, catechin, has been their antioxidant properties. The catechol B-ring is a critical moiety for the radical scavenging and antioxidant activities of flavan-3-ols. researchgate.net Studies have shown that O-methylation of the hydroxyl groups on the B-ring, which occurs during metabolism, results in a decrease in antioxidant activity compared to the parent compound, catechin. nih.gov However, these methylated metabolites, including this compound, retain significant radical scavenging activity, particularly at physiological pH (7.4). nih.gov This suggests that while the free catechol group is important, methylation does not completely abolish antioxidant capacity.

Research into the synthesis of this compound analogues has explored the impact of the position of methylation on the B-ring. For instance, both 3'- and 4'-O-methyl ethers of catechin and epicatechin have been prepared and their antioxidant activities evaluated. nih.gov The synthesis of these compounds allows for a direct comparison of their biological effects, contributing to a deeper understanding of the SAR of this class of flavonoids. For example, in studies on the inhibition of LDL oxidation, both this compound and 4'-O-methylcatechin demonstrated protective effects, acting as amphiphilic chain-breaking antioxidants. researchgate.net

The stereochemistry of the C-ring is another crucial factor influencing the biological activity of flavan-3-ols. The two chiral centers at positions 2 and 3 of the C-ring give rise to different diastereoisomers, such as catechin (trans configuration) and epicatechin (cis configuration). acs.org The synthesis of both this compound and its epimer, 3'-O-methylepicatechin, has been undertaken to investigate the role of stereochemistry in their biological effects. acs.orgresearchgate.net For example, research has shown that 3'-O-methylepicatechin can protect human fibroblasts from oxidative-stress-induced cell death, with a mechanism involving the suppression of caspase-3 activity. researchgate.net

Beyond simple methylation, the rational design of this compound derivatives has also involved the attachment of other chemical moieties to explore novel biological activities. For instance, glycosylated derivatives of methylated catechins have been synthesized and investigated for their cytotoxic potential. A study on the leaves of Macropanax membranifolius led to the isolation of (2R,3R)-4'-O-methylcatechin 5-O-β-D-glucopyranoside, which was evaluated for its cytotoxic activity against various cancer cell lines. researcher.life

Furthermore, the potential of this compound as a scaffold for developing inhibitors of specific enzymes has been explored through computational and synthetic approaches. In a molecular docking study targeting the carboxyspermidine (B1264299) dehydrogenase (CASDH) enzyme of Helicobacter pylori, 4'-O-methylcatechin was identified as a potential inhibitor. ajol.info This suggests that the methylated catechin structure could be a starting point for designing novel antibacterial agents for research applications.

The synthesis of these derivatives often requires regioselective methods to control the position of methylation or other modifications. Researchers have developed and optimized synthetic protocols to achieve the desired regioselectivity, for example, in the methylation of the B-ring hydroxyl groups. acs.org These synthetic advancements are crucial for generating specific analogues to conduct detailed SAR studies.

The following tables provide a summary of research findings on the antioxidant and other biological activities of this compound and its synthetic analogues.

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAntioxidant Activity AssayKey FindingsReference
This compound FRAP (Ferric Reducing Antioxidant Power), ABTS radical scavengingShowed significant radical scavenging activity at pH 7.4, comparable to its parent compound and quercetin metabolites. nih.gov nih.gov
4'-O-Methylcatechin LDL oxidation inhibitionDemonstrated a clear protective effect against LDL oxidation. researchgate.net researchgate.net
Catechin (parent compound) FRAP, ABTS radical scavengingHigher antioxidant activity than its O-methylated metabolites. nih.gov nih.gov
3'-O-Methylepicatechin Protection against oxidative stress in human fibroblastsInhibited cell death induced by hydrogen peroxide. researchgate.net researchgate.net

Table 2: Biological Activities of Synthesized this compound Derivatives

DerivativeBiological Activity StudiedResearch FindingReference
(2R,3R)-4'-O-methylcatechin 5-O-β-D-glucopyranoside Cytotoxicity against cancer cell linesShowed varying percentages of cell death against KB, HepG2, HL60, P388, HT29, and MCF7 cell lines at a concentration of 20 μM. researcher.life researcher.life
4'-O-Methylcatechin Inhibition of Helicobacter pylori carboxyspermidine dehydrogenase (CASDH)Identified as a potential inhibitor through molecular docking studies with a significant binding affinity. ajol.info ajol.info

Chemical Synthesis and Derivatization Strategies for 3 O Methylcatechin and Its Analogues

Total Synthesis Approaches to 3'-O-Methylcatechin

While semi-synthesis from readily available catechins is more common, total synthesis provides a versatile platform for creating a wide array of analogues with precise structural modifications.

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, a retrosynthetic approach would typically disconnect the molecule at key bonds to identify logical precursors.

A primary disconnection strategy involves the C-ring, specifically the bond between the A- and C-rings. This leads to two main fragments: a phloroglucinol (B13840) derivative (A-ring precursor) and a substituted phenylpropene or related synthon (B- and C-ring precursor).

Another key disconnection is the C2-C1' bond, separating the B-ring from the heterocyclic C-ring. This approach would involve the coupling of a chromane-type intermediate with a suitably functionalized B-ring precursor.

Key intermediates in the total synthesis of this compound and its analogues often include:

Phloroglucinol derivatives: These serve as the A-ring building block.

Substituted Cinnamic Acids or Aldehydes: These form the basis of the B-ring and the three-carbon bridge of the C-ring. For this compound, a vanillin (B372448) or ferulic acid derivative would be a logical starting point.

Chalcones and Flavanones: These are common intermediates in flavonoid synthesis, formed by the condensation of an acetophenone (B1666503) (derived from the A-ring precursor) and a benzaldehyde (B42025) (B-ring precursor). Subsequent cyclization and reduction steps can then lead to the catechin (B1668976) scaffold.

A plausible retrosynthetic pathway is illustrated below:

Generated code

Stereoselective Synthesis and Enantiomeric Control Strategies

The catechin structure possesses two chiral centers at the C2 and C3 positions, leading to the possibility of four stereoisomers. In the case of (+)-catechin and its derivatives, the stereochemistry is (2R, 3S). Achieving high stereoselectivity is a critical challenge in total synthesis.

Strategies for enantiomeric control include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts, such as chiral Brønsted acids or metal complexes, to guide the stereochemical outcome of key reactions like cyclizations or reductions. nih.gov For instance, catalyst-controlled cyclization of ortho-quinone methide iminiums has been shown to produce enantioenriched acridanes, a strategy that could be adapted for flavan-3-ol (B1228485) synthesis. nih.gov

Diastereoselective Reactions: Designing reactions where the existing stereochemistry of an intermediate directs the formation of a new stereocenter. For example, the reduction of a flavan-3-one intermediate can be influenced by the substituent at C2 to favor the formation of the desired C3 hydroxyl stereochemistry.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Semi-Synthesis from Readily Available Natural Precursors

Given the abundance of (+)-catechin and (-)-epicatechin (B1671481) in various natural sources like tea and grape seeds, semi-synthesis is often a more practical and cost-effective approach for producing this compound. ipb.ptnih.gov This method involves the selective chemical modification of the parent catechin molecule.

The primary challenge in the semi-synthesis of this compound is achieving regioselective methylation at the 3'-hydroxyl group of the B-ring, while avoiding methylation at the other phenolic hydroxyl groups (5, 7, and 4'-positions).

Methods for Selective O-Methylation of Catechin Derivatives

Direct methylation of unprotected catechin often leads to a mixture of methylated products, making purification difficult and yields of the desired product low. beilstein-journals.org Therefore, strategies that enhance regioselectivity are crucial.

Application of Protecting Group Strategies

Protecting groups are temporarily introduced to block reactive functional groups, allowing for chemical transformations to occur at other sites. jocpr.com In the context of this compound synthesis, protecting groups can be used to mask the more reactive hydroxyl groups, directing methylation to the desired 3'-position.

Common protecting groups for flavonoids include:

Benzyl ethers: These are stable under a variety of reaction conditions and can be removed by hydrogenolysis.

Silyl ethers (e.g., TBDMS): These can be selectively introduced and removed under mild conditions. researchgate.net

Acetates: While useful, their removal often requires basic conditions that can affect the catechin structure.

2-Nitrobenzenesulfonyl (Ns) group: This has been effectively used as a protecting group for phenols in the synthesis of methylated catechins. nih.govnih.govcabidigitallibrary.org It deactivates the protected phenol (B47542), allowing for selective reactions elsewhere in the molecule. nih.gov

A typical protecting group strategy might involve:

Protection of the 5, 7, and 4'-hydroxyl groups of catechin.

Methylation of the remaining free 3'-hydroxyl group.

Deprotection to yield this compound.

The choice of protecting groups and the sequence of protection/deprotection steps are critical for the success of this approach. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in complex syntheses. jocpr.com

Utilization of Regioselective Methylation Reagents and Optimized Reaction Conditions

While protecting groups are effective, there is also interest in developing direct, regioselective methylation methods to streamline the synthesis. This involves the careful selection of methylating agents and the optimization of reaction conditions.

Research has shown that the regioselectivity of catechin methylation can be influenced by factors such as the solvent, base, and methylating agent used. For example, methylation of (+)-catechin with methyl iodide and potassium carbonate in dimethylformamide (DMF) can produce a mixture of 3'-O-methyl and 4'-O-methyl catechins. nih.govacs.org The ratio of these isomers can be manipulated by altering the reaction conditions, such as reaction time and the method of reagent addition. nih.govacs.org In one study, intermittent injection of methyl iodide and potassium carbonate over an extended period favored the formation of the 4'-O-methylated product. nih.govacs.org

Enzymatic methylation offers a highly regioselective alternative to chemical methods. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on a substrate. mdpi.comuni-greifswald.de While many plant OMTs preferentially methylate the 3'-position of flavonoids, others can be specific for other positions. mdpi.com The use of engineered or isolated OMTs could provide a green and efficient route to this compound. uni-greifswald.denih.gov

Table of Reaction Conditions for Methylation of (+)-Catechin nih.govacs.org

EntryMethylating AgentBaseSolventReaction Time (h)Ratio of 3'-OMe to 4'-OMe
1Methyl IodideK₂CO₃DMF3.5 (ultrasonic bath)Low yield
2Methyl IodideK₂CO₃DMF20 (stirred at RT)3:7
3Methyl IodideK₂CO₃DMF48 (intermittent injection)1:99 (favoring 4'-OMe)

This table is based on findings reported in the literature and illustrates how reaction conditions can influence the regioselectivity of methylation. The exact ratios can vary based on specific experimental parameters.

Synthesis of Structural Analogues and Pro-drugs (for research and mechanistic studies)

The synthesis of structural analogues and pro-drugs of this compound is crucial for investigating structure-activity relationships, metabolic pathways, and improving potential therapeutic properties for research purposes. Strategies primarily focus on modifying the hydroxyl groups on the catechin backbone to produce derivatives with altered physicochemical properties.

Structural Analogues:

A primary synthetic focus is the regioselective methylation and glucuronidation of the parent compounds, (+)-catechin and (-)-epicatechin, to yield various O-methylated isomers and their metabolites. The methylation of (+)-catechin, for instance, can produce both this compound and its structural isomer, 4'-O-methylcatechin. acs.org The ratio of these isomers is highly dependent on the reaction conditions. One reported method involves stirring (+)-catechin at room temperature for 20 hours, which resulted in a 3:7 ratio of this compound to 4'-O-methylcatechin. acs.org Conversely, applying the same method to (-)-epicatechin yielded a 4:6 ratio of 3'-O-methyl epicatechin to 4'-O-methyl epicatechin. acs.org

Researchers have explored various conditions to control the regioselectivity of this methylation. By modifying the amounts of the methylating agent (methyl iodide) and the base (potassium carbonate), and adjusting the reaction time, the synthesis can be directed to favor the 4'-O-methylated product. acs.org For example, using an intermittent injection of methyl iodide and potassium carbonate over 72 hours has been shown to achieve a high regioselectivity with a ratio of ≤1:99 for this compound to 4'-O-methylcatechin. acs.orgresearchgate.net

EntryEquivalents of CatechinEquivalents of K₂CO₃Reaction Time (h)Ratio (3'-OMe / 4'-OMe)
15.018.02440/60
21.01.024≤1/20
32.02.0245/50
42.53.04810/70
52.5 (intermittent)4.0 (intermittent)72≤1/99
Table based on data from different methylation reaction conditions for preparing 4'-O-methyl catechin. acs.orgresearchgate.net

Further derivatization involves creating glucuronide conjugates, which are important metabolites. For instance, 3'-O-methyl catechin-5-O-glucuronide and 4'-O-methyl catechin-5-O-glucuronide have been synthesized. acs.org This multi-step process first requires the protection of phenolic hydroxyl groups using agents like tert-butyldimethylsilyl chloride (TBSCl), followed by the coupling reaction and subsequent deprotection. acs.org

Other structural analogues have been synthesized for specific mechanistic studies, such as anti-inflammatory activity research. A concise synthesis of (-)-epicatechin 3-(3-O-methylgallate) and (+)-catechin 3-(3-O-methylgallate) has been achieved through the condensation of equimolar amounts of the respective catechin and a gallate derivative. nih.gov

Pro-drugs:

A pro-drug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolism. semanticscholar.org This strategy can be applied to this compound to enhance properties like bioavailability and lipid solubility for research applications. semanticscholar.org General methods for creating pro-drugs often involve forming ester or amide linkages by conjugating the drug to another molecule, sometimes via a spacer to control the release rate. medcraveonline.com

For flavonoid compounds, pro-drug strategies might involve esterification of the hydroxyl groups. For example, a pro-drug of this compound could be synthesized by reacting it with an acid chloride to form an ester linkage. semanticscholar.org Another advanced approach involves creating polymeric pro-drugs, where the compound is covalently bonded to a biocompatible polymer backbone like Poly(ethylene glycol) (PEG). medcraveonline.com This method can improve water solubility and alter the pharmacokinetic profile of the parent compound. medcraveonline.com The bond connecting the drug to the polymer is designed to be stable during transport and cleaved, often by enzymatic action, at the target site. medcraveonline.com

Scale-Up Considerations for Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of this compound and its analogues from small-scale laboratory batches (grams) to larger pilot-plant production (kilograms) presents significant challenges. This gap between basic research and industrial production is often termed the "Valley of Death," where promising compounds fail to become viable products due to difficulties in scaling up the synthesis. aimplas.net

Laboratory-Scale Synthesis:

At the laboratory scale, synthesis prioritizes proof-of-concept and the production of small quantities for initial testing. Reactions are often performed with extended reaction times (e.g., 20 hours) and purified using methods like preparative High-Performance Liquid Chromatography (HPLC), which provides high purity but is not always efficient for large quantities. acs.org The primary goal is to establish a viable synthetic route and optimize reaction conditions, such as temperature, pressure, and catalyst choice, on a small scale. acs.orgresearchgate.net

Pilot-Plant Scale-Up:

Scaling up to a pilot plant is an essential step to assess the economic and technical feasibility of large-scale production. aimplas.net This phase focuses on transitioning from gram or few-kilogram batches to multi-kilogram production. aimplas.net

Key considerations for the scale-up of this compound synthesis include:

Reactor Technology: Pilot plants employ specialized reactors, often equipped with mechanical agitators and robust heating systems capable of reaching high temperatures (e.g., up to 300°C) and pressures (e.g., up to 50 bars). aimplas.net These are necessary for handling larger reaction volumes and potentially more viscous reaction mixtures that can occur when producing polymers or other derivatives. aimplas.net

Process Optimization: What works in a round-bottom flask may not work in a 100-liter reactor. Heat and mass transfer become critical issues. Mixing efficiency, temperature control, and the rate of reagent addition must be carefully re-optimized to ensure consistent product quality and yield, and to avoid runaway reactions.

Downstream Processing: Purification methods must be scalable. While preparative HPLC is effective in the lab, it is often too costly and slow for industrial production. Alternative methods like crystallization, extraction, and industrial-scale column chromatography must be developed and optimized.

Reagent and Solvent Handling: The cost, availability, and safety of handling large quantities of reagents and solvents become paramount. The economic viability of the entire process is heavily dependent on the cost of raw materials.

Automation and Control: Pilot plants utilize advanced process control systems to monitor and regulate parameters like temperature, pressure, pH, and flow rates. This ensures reproducibility and safety during production.

Successfully navigating the scale-up process provides the necessary data and demonstration batches to attract further investment for full-scale industrial production, effectively bridging the "Valley of Death" for promising chemical compounds. aimplas.net

Advanced Research Methodologies and Emerging Technologies in 3 O Methylcatechin Studies

Omics Technologies Integrated with 3'-O-Methylcatechin Research

Omics technologies offer a holistic view of biological systems, enabling researchers to move beyond single-endpoint analyses to a more comprehensive understanding of the interactions of compounds like this compound.

Metabolomics for Comprehensive Profiling of Biological System Responses

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for characterizing the presence and concentration of compounds like this compound. nih.gov This approach provides an instantaneous snapshot of the physiology of a cell or organism. Widely targeted metabolomics, which combines the strengths of targeted and non-targeted analyses, has been effectively used to study the complex metabolite profiles in various biological samples. mdpi.com

This compound has been identified as a metabolite of (+)-catechin, a common polyphenol in many fruits and vegetables. nih.gov Research has confirmed its presence as a circulating metabolite in plasma following the consumption of catechin-rich substances like Grape Seed Proanthocyanidin Extract (GSPE). acs.org These findings are crucial as they establish the bioavailability of the compound, a prerequisite for any systemic biological activity. In some analytical studies, its isomer, 4'-O-Methylcatechin, has also been noted. chemrxiv.org

Study FocusParent Compound/SourceBiological MatrixDetected MetaboliteKey FindingReference
Metabolite Bioavailability Grape Seed Proanthocyanidin Extract (GSPE)PlasmaThis compoundIdentified as a circulating metabolite following oral GSPE administration. acs.org
Metabolite Identification (+)-CatechinIn vivo systemsThis compoundConfirmed as a metabolite of (+)-catechin. nih.gov
Tea Metabolite Profiling Tea (Camellia sinensis)LeavesCatechins and derivativesWidely targeted metabolomics reveals complex profiles influenced by cultivation. mdpi.com
Chemical Synthesis (+)-CatechinReaction mixtureThis compound & 4'-O-MethylcatechinChemical methylation of catechin (B1668976) produces both 3'- and 4'-O-methylated isomers. acs.org

This table is interactive. Click on the headers to sort.

Proteomics for Identification of Target Proteins and Molecular Pathways

Proteomics aims to identify the entire set of proteins expressed by a genome, and chemical proteomics, in particular, is used to identify the specific protein targets of bioactive small molecules. chimia.ch Techniques such as affinity capture combined with mass spectrometry (AC-MS) allow for the simultaneous assessment of a compound's selectivity and engagement with potentially hundreds or thousands of proteins in their native state. biorxiv.org In a typical experiment, a molecule of interest is immobilized on a solid support (like magnetic beads) and used as "bait" to capture binding proteins from a cell or tissue lysate. biorxiv.org The captured proteins are then identified by high-resolution mass spectrometry, revealing the direct interaction partners of the compound. chimia.ch

While this compound is available as a research tool for proteomics, no specific studies have yet been published that use this approach to deorphanize its protein targets. scbt.com The application of chemical proteomics would be a critical next step in elucidating its mechanism of action, moving from observed cellular effects to a precise understanding of the molecular pathways it modulates.

Transcriptomics for Gene Expression Analysis in Response to this compound

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing insight into which genes are actively being expressed at a given time. This technology can be used to understand how a compound like this compound might alter cellular function by changing gene expression patterns. For instance, transcriptomic analyses have been used to identify differentially expressed genes (DEGs) associated with the biosynthesis of catechins and other flavonoids in plants. d-nb.infonih.gov These studies often reveal the upregulation or downregulation of genes encoding key enzymes in the flavonoid biosynthetic pathway, such as chalcone (B49325) synthase (CHS), flavonoid 3'-hydroxylase (F3'H), and O-methyltransferases (OMTs) like caffeoyl-CoA O-methyltransferase (CCoAOMT). d-nb.info

Furthermore, transcriptomics is increasingly used to derive a transcriptomic point of departure (tPOD), a data-driven estimation of the dose at which a substance elicits a minimal biological response. frontiersin.org By analyzing dose-dependent changes in gene expression, researchers can gain mechanistic insights into a compound's activity. nih.gov Although no studies have specifically reported on the transcriptomic effects of exposure to this compound, this methodology holds significant promise for understanding its biological impact and for use in next-generation risk assessment.

CRISPR-Cas9 and Other Gene Editing Technologies for Investigating Biosynthetic Pathways

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (CRISPR-Cas9) system is a revolutionary gene-editing tool that allows for precise modifications to the genome of an organism. innovativegenomics.org The system uses a guide RNA (gRNA) to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. dovepress.com The cell's natural repair mechanisms can then be harnessed to disable a gene or, with the help of a DNA template, insert a new sequence. dovepress.com

This technology has been widely applied to investigate and engineer the metabolic pathways of active ingredients in medicinal plants. frontiersin.org For example, by knocking out genes suspected of encoding key enzymes, researchers can confirm their function in a specific biosynthetic pathway. frontiersin.orgisaaa.org In the context of this compound, the enzyme responsible for its creation is a catechol-O-methyltransferase (COMT) that methylates the 3'-hydroxyl group of catechin. Transcriptomic studies in plants have identified potential O-methyltransferase genes, such as CCoAOMT, involved in flavonoid biosynthesis. d-nb.info CRISPR-Cas9 could be used to precisely knock out this gene in a catechin-producing plant. Subsequent metabolomic analysis could then determine if the production of this compound is diminished or eliminated, thereby providing definitive evidence of the gene's function in its biosynthesis.

TechnologyPrinciplePotential Application to this compoundReference
CRISPR-Cas9 sgRNA-guided Cas9 enzyme creates a targeted double-strand break in DNA, leading to gene knockout or modification.Knockout of candidate O-methyltransferase genes (e.g., CCoAOMT) in a catechin-producing plant to confirm their role in the biosynthesis of this compound. frontiersin.orgresearchgate.net
CRISPRi A deactivated Cas9 (dCas9) fused to a repressor domain blocks transcription of a target gene without altering the DNA sequence.Temporarily silence O-methyltransferase expression to study the dynamic regulation of this compound production. frontiersin.org
Base Editing A Cas9 variant fused to a deaminase enzyme directly converts one DNA base to another at the target site without a double-strand break.Introduce specific point mutations into the active site of a biosynthetic enzyme to alter its substrate specificity or efficiency. frontiersin.org

This table is interactive. Click on the headers to sort.

Advanced Imaging Techniques for Cellular Localization and Dynamic Interactions

Understanding where a compound is located within a cell and with which structures it interacts is fundamental to understanding its function. Advanced imaging techniques now allow for visualization at unprecedented resolutions. nih.gov Super-resolution microscopy, for example, bypasses the diffraction limit of light, enabling the localization of fluorescently-labeled molecules with nanometer precision. nih.gov

Correlative Light and Electron Microscopy (CLEM) is a particularly powerful approach that combines the advantages of two modalities. nih.gov First, fluorescence microscopy is used to identify a molecule of interest (which would need to be fluorescently tagged) within the cell. Then, the same sample is imaged with an electron microscope, which provides high-resolution ultrastructural context. This would allow researchers to determine if this compound, for example, localizes to specific organelles like the mitochondria or endoplasmic reticulum. nih.gov While these techniques have not yet been applied to this compound, they offer a clear path toward visualizing its subcellular journey and interactions. nih.gov

Microfluidics and Organ-on-a-Chip Systems for High-Throughput Mechanistic Studies

Microfluidics technology enables the precise control and manipulation of fluids at the microscale, forming the basis for organ-on-a-chip (OoC) systems. nih.govmdpi.com OoCs are microfluidic cell culture devices that simulate the key physiological functions and microenvironments of human organs, such as the liver, lung, or heart. mdpi.comfrontiersin.org These systems can incorporate multiple cell types, tissue-tissue interfaces, and even mechanical forces (like breathing motions in a lung-on-a-chip) to create more biologically relevant models than traditional 2D cell cultures. frontiersin.orgnih.gov

OoCs are proving to be invaluable tools for drug development and mechanistic studies. nih.govmdpi.com For a compound like this compound, a "liver-on-a-chip" could be used for high-throughput studies of its metabolism and potential effects on liver cells. frontiersin.org Similarly, given the known neuroprotective effects of related polyphenols, a "brain-on-a-chip" could be employed to investigate its ability to cross a simulated blood-brain barrier and interact with neuronal cells. The integration of sensors into these chips can also allow for real-time monitoring of cellular responses. nih.gov These technologies represent a significant leap forward, offering the potential to study the effects of this compound in a dynamic, multi-cellular, and organ-specific context.

Application of Artificial Intelligence and Machine Learning in Data Analysis and Predictive Modeling

The study of specific phytochemicals such as this compound is entering a new era, driven by the integration of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation, offering powerful methods for analyzing complex datasets and building predictive models that can accelerate discovery and deepen our understanding of molecular behavior. skums.ac.ircas.org These technologies are particularly suited to the challenges posed by the vast and complex data generated in metabolomics and other "-omics" fields. dromicslabs.comnih.gov

Machine learning algorithms, a subset of AI, are designed to learn from data, identify patterns, and make decisions or predictions. dromicslabs.com In the context of chemical and biological research, these algorithms can process large and high-dimensional datasets far more efficiently than traditional methods. nih.govacs.org Methodologies are broadly categorized into supervised learning, where the model learns from labeled data to predict an outcome, and unsupervised learning, which finds hidden patterns in unlabeled data. dromicslabs.combioscientifica.com

Data Analysis in Metabolomics

For instance, in a study aimed at developing a machine learning model for the diagnosis of thyroid cancer, this compound was included as one of 128 metabolites in the dataset used to train and test various classifiers. chemrxiv.org Researchers utilized several ML algorithms, including LogitBoost, NaïveBayes, and Multilayer Perceptron (MLP), to build a model capable of diagnosing thyroid cancer based on serum metabolite profiles. chemrxiv.org The study identified several metabolic pathways, such as Tyrosine metabolism and Phenylalanine Metabolism, that were significant in relation to the cancer. chemrxiv.org This highlights how a specific compound like this compound contributes to a larger metabolic signature that AI can use for diagnostic purposes.

Below is a table representing a selection of metabolites, including this compound, and their corresponding fold change values as considered in a machine learning model for thyroid cancer diagnostics.

MetaboliteFold Change (FC)Log2(FC)
This compound 1.67120 0.74089
4'-O-Methylcatechin1.671200.74089
Glucosylgalactosylhydroxylysine1.633400.70790
L-Tyrosine0.65647-0.60719
1-Methylguanosine0.60407-0.72721
Azelaic acid0.36788-1.44270
4-hydroxybenzaldehyde0.47227-1.08230
This table is for illustrative purposes and is based on data reported in a study on thyroid cancer diagnostics using machine learning. chemrxiv.org

Predictive Modeling for Bioactivity and Toxicity

Beyond data analysis, AI and ML are extensively used to create predictive models for assessing the biological activity and potential toxicity of compounds. cas.orgscienceopen.com These models, often part of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, correlate a compound's structural or physicochemical features with its biological effects. scienceopen.comacs.org

For flavonoids and other phytochemicals, machine learning models can predict a wide range of properties:

Antioxidant Activity: Researchers have used ML models like artificial neural networks (ANN) and random forest (RF) to predict the antioxidant capacity of flavonoids based on their molecular structure. acs.orgnih.gov These models can identify which structural features, such as the position and number of hydroxyl groups, are most important for antioxidant activity. acs.org

Toxicity: In silico toxicity prediction is a crucial application of AI, helping to screen compounds for potential adverse effects early in the research process. skums.ac.irnih.gov Web-based tools can use data mining and ML algorithms to forecast outcomes like mutagenicity and carcinogenicity based on a compound's structure. nih.gov

Bioactivity: Machine learning can predict the effect of phytochemicals on specific biological pathways or phenotypes. For example, a random forest-based classifier was developed to predict the ability of flavonoid-associated phytochemicals to promote adiponectin secretion, a process relevant to metabolic diseases. nih.gov

The development of these predictive models relies on datasets that include various input variables (descriptors) and the output variable to be predicted (e.g., cell viability, antioxidant capacity).

Model Input Variable (Descriptor)DescriptionPredicted Output Variable
Compound ConcentrationThe concentration of the phytochemical used in an assay.Cell Viability (%)
Molecular WeightThe mass of one mole of the substance.Biological Activity (e.g., IC50)
LogPThe octanol-water partition coefficient, a measure of lipophilicity.Toxicity
Number of Hydrogen Bond Donors/AcceptorsStructural features that influence interactions with biological targets.Receptor Binding Affinity
Topological DescriptorsNumerical values derived from the molecular graph that describe size, shape, and branching.Antioxidant Capacity (e.g., ORAC)
This table illustrates the types of data used to train machine learning models for predicting the properties of phytochemicals. acs.orgnih.govtubitak.gov.tr

While research directly applying these advanced predictive models specifically to this compound is still emerging, the methodologies are well-established for the broader class of flavonoids. acs.orgnih.govscielo.br The existing frameworks for predicting the bioactivity and toxicity of flavonoids can be readily applied to this compound, offering a promising avenue for future research to efficiently characterize its pharmacological profile.

Future Research Directions and Translational Perspectives Excluding Human Clinical Translation

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks for 3'-O-Methylcatechin

This compound is formed via the methylation of the 3'-hydroxy group of (+)-catechin. nih.gov This biochemical conversion is catalyzed by catechol-O-methyltransferases (COMTs), a class of enzymes known to be active during the metabolism of catechins. researchgate.net However, the specific COMT isoenzymes responsible for this precise methylation in various plant species have not been fully identified.

Future research should focus on:

Enzyme Discovery: Identifying and characterizing the specific COMTs from various plant sources that exhibit high substrate specificity for (+)-catechin to produce this compound. This involves protein purification, gene cloning, and expression analysis.

Regulatory Analysis: Investigating the genetic and environmental factors that regulate the expression and activity of these specific COMTs. Understanding these regulatory networks could enable the enhancement of this compound production in plants or microbial systems.

Pathway Mapping: Fully mapping the biosynthetic pathway leading to this compound in different organisms to understand its relationship with other flavonoid metabolic pathways.

Comprehensive Profiling of this compound in Diverse Natural Sources and Cultivars

The natural occurrence of this compound has been confirmed in a limited number of plant species, including Pinus sylvestris (Scots pine) and Picea abies (Norway spruce). nih.gov It is also known to be a metabolite of (+)-catechin, a polyphenol abundant in many fruits, vegetables, and beverages like red wine. nih.govresearchgate.net A significant knowledge gap exists regarding its broader distribution in the plant kingdom.

Future research efforts should be directed towards:

Broad-Spectrum Screening: Utilizing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to screen a wide array of plant species, including medicinal herbs, fruits, vegetables, and different tea cultivars, for the presence and quantity of this compound.

Cultivar Variation Analysis: Comparing the concentration of this compound across different cultivars of the same plant species grown under various agricultural conditions to identify elite, high-producing varieties.

Below is a table summarizing the known and potential sources for profiling.

Source CategorySpecific ExamplesStatus
Conifers Pinus sylvestris, Picea abiesReported nih.gov
Beverages Red Wine (as a metabolite of catechin)Reported researchgate.net
Fruits Grapes, Berries, ApplesPotential
Vegetables Broad BeansPotential
Other Plants Tea (Camellia sinensis), Cacao (Theobroma cacao)Potential

Identification of Novel Molecular Targets and Signaling Pathways in Biological Systems

Research on the specific molecular targets of this compound is nascent. However, studies on its isomer, 3'-O-methyl epicatechin, and its parent compound, catechin (B1668976), provide valuable clues for future investigations. For instance, 3'-O-methyl epicatechin has been shown to protect fibroblasts from oxidative stress by suppressing caspase-3 activity. researchgate.net The parent catechin has been computationally predicted to interact with key inflammatory mediators. scispace.com Tea catechins, as a class, are known to modulate major cancer-related signaling pathways, including the Ras/ERK and PI3K/AKT pathways. nih.gov

Future research should aim to:

Target Identification: Employ unbiased, large-scale screening methods like affinity purification-mass spectrometry and yeast two-hybrid screens to identify direct protein binding partners of this compound in various non-human biological systems.

Pathway Analysis: Investigate the effect of this compound on key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation, such as the MAPK and NF-κB pathways, in relevant cell culture models. mdpi.com

Comparative Studies: Directly compare the effects of this compound with (+)-catechin and other related flavanols to determine how the 3'-O-methylation influences molecular interactions and downstream signaling.

The table below lists potential molecular targets for investigation based on related compounds.

Potential TargetAssociated Pathway/ProcessRationale (Based on Related Compounds)
Caspase-3 Apoptosis3'-O-methyl epicatechin suppresses its activity. researchgate.net
TNF-α, IL-1β, IL-6 InflammationCatechin shows binding affinity in silico. scispace.com
iNOS, COX-2 InflammationCatechin shows binding affinity in silico. scispace.com
EGFR, VEGFR Cell Growth, AngiogenesisTea catechins modulate these receptor tyrosine kinases. nih.gov
Ras/ERK, PI3K/AKT Cell Proliferation, SurvivalTea catechins modulate these signaling pathways. nih.govmdpi.com

Development of Advanced Delivery Systems for In Vitro or In Vivo (Non-Human) Experimental Studies

The utility of flavonoids in experimental settings can be limited by poor solubility and bioavailability. Advanced delivery systems can overcome these challenges. Research on catechin has demonstrated the feasibility of using nanoparticulate systems, such as transethosomes, to improve its delivery and permeation for in vitro and in vivo (non-human) studies. mdpi.comnih.gov These nanocarriers can enhance encapsulation efficiency and protect the compound from degradation. mdpi.com

Future research should focus on:

Formulation Development: Designing and optimizing various nano-delivery systems (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) specifically for this compound to enhance its stability and solubility for experimental use.

In Vitro Characterization: Evaluating the physicochemical properties of these formulations, including particle size, zeta potential, and encapsulation efficiency, as well as their release kinetics in simulated biological fluids.

Non-Human Permeation Studies: Assessing the ability of these advanced delivery systems to enhance the transport of this compound across biological membranes using models like Caco-2 cell monolayers or ex vivo animal tissues.

Delivery SystemKey FeaturesApplication for Catechin
Transethosomes Ultradeformable vesicles for enhanced permeation.Formulated as a gel for transdermal delivery. nih.gov
Liposomes Phospholipid vesicles for encapsulating hydrophilic/lipophilic compounds.Can improve penetration between cells. mdpi.com
Nanostructured Lipid Carriers (NLCs) Solid lipid matrix for controlled release and stability.Used to protect phenol (B47542) components from plant extracts. mdpi.com

Exploration of Synergistic Interactions with Other Bioactive Compounds

Natural compounds often exhibit enhanced biological activity when combined, a phenomenon known as synergy. Studies have shown that the parent compound catechin acts synergistically with the antifungal drug fluconazole, increasing its efficacy against resistant strains of Candida tropicalis. nih.govnih.gov This synergistic action was linked to the induction of apoptosis in the fungal cells. researchgate.net The antioxidant effects of flavonoids and phenolic compounds can also be enhanced when used in combination. rjpharmacognosy.ir

Future research directions include:

Antimicrobial Synergy: Investigating the potential synergistic effects of this compound with conventional antibiotics or antifungal agents against a panel of pathogenic microbes relevant to veterinary medicine or agriculture.

Antioxidant Synergy: Using methods like the Ferric Reducing Antioxidant Power (FRAP) assay to assess whether combinations of this compound with other phytochemicals (e.g., quercetin (B1663063), resveratrol, gallic acid) result in synergistic antioxidant activity. rjpharmacognosy.ir

Mechanism of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions, which could involve multi-target effects or enhanced bioavailability.

Potential Applications in Agriculture and Food Science (e.g., enhancing plant resistance, food preservation)

Phenolic compounds are integral to plant defense mechanisms and are increasingly explored as natural alternatives to synthetic preservatives in the food industry. nih.gov Their inherent antioxidant and antimicrobial properties make them suitable for delaying the oxidative and microbial spoilage of food products, particularly those susceptible to degradation like comminuted meats. nih.gov

Future research should explore:

Natural Food Preservative: Evaluating the efficacy of this compound as a food preservative. This would involve adding it to various food matrices and assessing its impact on shelf-life, lipid peroxidation, and the growth of common foodborne pathogens and spoilage organisms.

Plant Biostimulant/Protectant: Investigating whether the exogenous application of this compound can enhance plant resistance to biotic (e.g., fungal pathogens) or abiotic (e.g., drought, salinity) stresses. This could involve treating seeds or seedlings and monitoring their growth and health under stress conditions.

Advancing Computational Models for Predictive Biology and Pre-clinical Drug Discovery

In silico methods are powerful tools for accelerating the discovery process by predicting the biological activities and molecular interactions of compounds before engaging in resource-intensive laboratory experiments. Computational studies on catechin have successfully predicted its binding to various molecular targets, including inflammatory proteins and viral enzymes. scispace.comjneonatalsurg.comresearchgate.net

Future computational research on this compound should involve:

Molecular Docking: Performing docking simulations to predict the binding affinity and interaction patterns of this compound against a wide array of protein targets relevant to animal health and agriculture, such as enzymes from pathogens or plant stress-related proteins.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound and related flavonoids with their biological activities, enabling the prediction of its efficacy in various assays.

Molecular Dynamics (MD) Simulation: Using MD simulations to study the dynamic behavior of this compound when bound to a target protein, providing deeper insights into the stability of the complex and the mechanism of action at an atomic level.

Computational Tool/MethodApplicationExample with Related Compounds
Molecular Docking (e.g., PyRx) Predicts binding affinity and interactions with protein targets.Catechin docked with inflammatory targets (TNF-α, COX-2) and cancer-related proteins. scispace.comjneonatalsurg.com
Pharmacokinetic Prediction (e.g., SWISS ADME) Predicts absorption, distribution, metabolism, and excretion properties.Used to evaluate pharmacokinetic profiles of phytoconstituents. jneonatalsurg.com
Visualization Software (e.g., BIOVIA Discovery Studio) Visualizes molecular interactions between ligand and target.Used to analyze docking results of catechin. jneonatalsurg.com
Molecular Dynamics Simulation Simulates the movement and interaction of molecules over time.Used to assess the stability of ligand-protein complexes. nih.gov

Q & A

Q. How should researchers contextualize this compound’s bioactivity within existing literature?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps. Compare potency (IC₅₀, EC₅₀) and selectivity ratios against related flavonoids. Use citation managers (EndNote, Zotero) to track foundational studies. Discuss discrepancies in biological models or endpoints, and propose hypotheses for follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.